molecular formula C7H9NO B1295691 2-(Methoxymethyl)pyridine CAS No. 23579-92-2

2-(Methoxymethyl)pyridine

Cat. No.: B1295691
CAS No.: 23579-92-2
M. Wt: 123.15 g/mol
InChI Key: QDTSINVSGKAPBV-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)pyridine is a useful research compound. Its molecular formula is C7H9NO and its molecular weight is 123.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75841. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(methoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H9NO/c1-9-6-7-4-2-3-5-8-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTSINVSGKAPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291485
Record name 2-(methoxymethyl)pyridine
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23579-92-2
Record name 2-(Methoxymethyl)pyridine
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Record name NSC 75841
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Record name 23579-92-2
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Record name 2-(methoxymethyl)pyridine
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Record name Pyridine, 2-(methoxymethyl)
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 23579-92-2

This technical guide provides a comprehensive overview of 2-(Methoxymethyl)pyridine, a versatile heterocyclic compound widely utilized in organic synthesis and pharmaceutical development.[1] It serves as a crucial building block and intermediate for creating more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety protocols.

Core Properties of this compound

This compound, also known as methyl 2-pyridylmethyl ether, is a colorless to light yellow liquid.[3][4] Its unique structure, combining a pyridine ring with a methoxymethyl group, makes it a valuable intermediate in synthesizing a variety of compounds.[1][5]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 23579-92-2[4][6]
Molecular Formula C₇H₉NO[4][6][7]
Molecular Weight 123.15 g/mol [4][6]
Appearance Colorless to pale yellow or light yellow to brown liquid[3][4]
Boiling Point 158-159 °C at 760 mmHg (est.); 241-250 °C at 10 Torr[3][4][7]
Density Approx. 1.010 - 1.04 g/cm³[2][4][7]
Flash Point 54.8 °C (131.0 °F)[3][7]
Solubility in Water Slightly soluble (6.154e+005 mg/L at 25 °C est.)[2][3]
Solubility in Organic Solvents Soluble in common organic solvents like ethanol and ether[2]
logP (o/w) 0.648 (est.)[3][4]
pKa 4.34 ± 0.12 (Predicted)[4][7]
Spectral Information

While specific spectral data is not detailed in the provided search results, researchers can typically obtain comprehensive data including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry from suppliers or chemical databases to confirm the structure and purity of the compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. A common and straightforward method involves the nucleophilic substitution of 2-(chloromethyl)pyridine with sodium methoxide.[2]

Representative Experimental Protocol: Synthesis from 2-(Chloromethyl)pyridine

This protocol describes a general procedure for the synthesis of this compound.

Materials and Equipment:

  • 2-(Chloromethyl)pyridine

  • Sodium methoxide

  • N,N-dimethylformamide (DMF) or other suitable organic solvent[2]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(chloromethyl)pyridine in a suitable solvent such as DMF.[2]

  • Addition of Reagent: While stirring, add sodium methoxide to the solution. The addition may be done portion-wise to control any exothermic reaction.

  • Reaction Conditions: Heat the reaction mixture to a controlled temperature, typically between 40 and 60 °C.[2] Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Below is a Graphviz diagram illustrating the general workflow for this synthesis.

G General Synthesis Workflow for this compound cluster_0 Reaction Stage cluster_1 Workup & Extraction cluster_2 Purification Stage A 1. Dissolve 2-(Chloromethyl)pyridine in DMF B 2. Add Sodium Methoxide A->B C 3. Heat reaction mixture (40-60°C) and Monitor B->C D 4. Quench with Water C->D Reaction Complete E 5. Extract with Organic Solvent D->E F 6. Wash with Water and Brine E->F G 7. Dry Organic Layer F->G H 8. Concentrate via Rotovap G->H I 9. Purify by Vacuum Distillation H->I J Pure this compound I->J

General Synthesis Workflow

Applications in Research and Drug Development

This compound is a valuable intermediate with diverse applications in pharmaceuticals, agrochemicals, and materials science.[1][2]

  • Pharmaceutical Intermediate: It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The pyridine moiety is a common scaffold in medicinal chemistry, and the methoxymethyl group provides a handle for further molecular elaboration.[5][8] It is particularly useful in developing drugs for neurological disorders.[1]

  • Agrochemical Synthesis: The compound serves as a starting material for creating new pesticides, including insecticides and fungicides, that have high efficacy and environmental friendliness.[2]

  • Enhanced Solubility and Bioavailability: Researchers utilize this compound to improve the solubility and bioavailability of active ingredients, which is a critical aspect of effective drug formulation.[1]

  • Materials Science: It participates in the synthesis of functional polymers and organic semiconductor materials, contributing to the development of materials with special optical and electrical properties for use in sensors and organic light-emitting diodes (OLEDs).[2]

  • Ligand in Catalysis: It can be used as a ligand in organometallic catalytic reactions, playing an important role in organic synthesis.[7]

The following diagram illustrates the logical relationships of its primary applications.

G A This compound B Pharmaceuticals A->B C Agrochemicals A->C D Materials Science A->D E Organic Synthesis A->E B1 API Building Block (e.g., Neurological Disorders) B->B1 B2 Enhances Solubility & Bioavailability B->B2 C1 Insecticide Synthesis C->C1 C2 Fungicide Synthesis C->C2 D1 Functional Polymers D->D1 D2 Organic Semiconductors D->D2 E1 Versatile Intermediate E->E1 E2 Ligand in Catalysis E->E2

Key Application Areas

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[6][9] It may also cause respiratory irritation.[6][9]

GHS Hazard and Precautionary Statements
CategoryCodeStatement
Hazard Statements H302Harmful if swallowed.[6][9]
H315Causes skin irritation.[6][9]
H318Causes serious eye damage.[6][9]
H335May cause respiratory irritation.[6][9]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.[9]
P264Wash skin thoroughly after handling.[9]
P270Do not eat, drink or smoke when using this product.[9]
P280Wear protective gloves/eye protection/face protection.[9]
P301+P317IF SWALLOWED: Get medical help.[9]
P302+P352IF ON SKIN: Wash with plenty of water.[9]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]
P305+P354+P338IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[9]
P501Dispose of contents/container in accordance with local regulations.[9]

Handling Recommendations:

  • Always use this chemical in a well-ventilated area, such as a fume hood.[7][9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

  • Avoid direct contact with skin, eyes, and clothing.[7]

  • Keep away from heat, sparks, and open flames.[11]

  • Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][9]

References

2-(Methoxymethyl)pyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-(Methoxymethyl)pyridine

This guide provides core information on the chemical compound this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound is an organic compound with a distinct aromatic odor.[1] It serves as a valuable intermediate in various organic synthesis applications, particularly in the creation of pharmaceuticals, plant protection agents, and dyes.[1][2]

Quantitative Data Summary

The fundamental quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC7H9NO[1][2][3][4]
Molecular Weight123.15 g/mol [1][2][3][4]
CAS Number23579-92-2[1][4][5][6]

Experimental Protocols and Methodologies

The molecular weight and formula of this compound are determined through standard analytical chemistry techniques. The molecular formula is established by methods such as elemental analysis or high-resolution mass spectrometry, which precisely measure the elemental composition of the compound. The molecular weight is calculated based on the molecular formula using the standard atomic weights of its constituent elements (Carbon, Hydrogen, Nitrogen, and Oxygen).[3] These values are fundamental chemical properties and are not determined through the types of experimental protocols involving signaling pathways or complex biological assays.

Logical Relationship Diagram

The following diagram illustrates the direct logical relationship between the compound's name, its molecular formula, and its calculated molecular weight.

Compound This compound Formula Molecular Formula C7H9NO Compound->Formula has a MolWeight Molecular Weight 123.15 g/mol Formula->MolWeight results in a

Caption: Relationship between chemical name, formula, and molecular weight.

References

An In-depth Technical Guide to 2-(Methoxymethyl)pyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula, properties, synthesis, and analysis of 2-(Methoxymethyl)pyridine and its key structural isomers. This information is critical for professionals in drug discovery and organic synthesis, where pyridine derivatives are common structural motifs.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyridine ring substituted at the 2-position with a methoxymethyl group. Its chemical formula is C₇H₉NO, and it has a molecular weight of 123.15 g/mol .[1] This compound and its isomers are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[2][3][4] The pyridine moiety can engage in hydrogen bonding and modulate the electronic properties of a molecule, making it a significant scaffold in medicinal chemistry.

Structural Formula:

  • SMILES: COCC1=CC=CC=N1[1][5]

  • InChI: InChI=1S/C7H9NO/c1-9-6-7-4-2-3-5-8-7/h2-5H,6H2,1H3[1]

  • CAS Number: 23579-92-2[1]

Structural Isomers of this compound

The structural isomers of this compound with the same molecular formula, C₇H₉NO, can be categorized into positional isomers and functional group isomers.

Positional Isomers

These isomers differ in the position of the methoxymethyl group on the pyridine ring.

  • 3-(Methoxymethyl)pyridine: The methoxymethyl group is at the 3-position.

  • 4-(Methoxymethyl)pyridine: The methoxymethyl group is at the 4-position.[2]

Functional Group Isomers

These isomers have different functional groups while maintaining the same molecular formula. Key examples include:

  • Methoxypyridines: The methoxy group is directly attached to the pyridine ring, and a methyl group is also on the ring.

    • Examples include various isomers of methyl-methoxypyridine.

  • N-Methyl-pyridones: These isomers feature a methyl group on the nitrogen atom of the pyridine ring and a carbonyl group.

    • N-Methyl-2-pyridone: A common and stable isomer.

  • Aminophenoxymethanes: These are isomers where the aromatic ring is a benzene ring with an amino and a methoxy group.

Physical and Chemical Properties

The physical and chemical properties of this compound and its isomers are summarized in the table below. These properties are crucial for their handling, separation, and characterization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
This compound C₇H₉NO123.15[1]177.6 at 760 mmHg (Predicted)N/A1.01 (Predicted)
3-(Methoxymethyl)pyridine C₇H₉NO123.15[6]177.6 at 760 mmHg[6]N/A1.01[6]
4-(Methoxymethyl)pyridine C₇H₉NO123.15N/AN/AN/A
N-Methyl-2-pyridone C₆H₇NO109.13[7]250 at 740 mmHg[7]30-32[7]1.112 at 25 °C[7]
2-Methoxypyridine C₆H₇NO109.13142N/A1.038 at 25°C
3-Methoxypyridine C₆H₇NO109.13[8]65 at 15 mmHg[8]N/A1.083 at 25 °C[8]
4-Methoxypyridine C₆H₇NO109.13[9]N/AN/AN/A

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and analysis of these compounds in a research setting.

Synthesis of N-Methyl-2-pyridone

A common method for the synthesis of N-Methyl-2-pyridone involves the methylation of 2-pyridone or the oxidation of 1-methylpyridinium salts. A detailed procedure for the oxidation of 1-methylpyridinium methyl sulfate is provided by Organic Syntheses.

Procedure Outline:

  • Preparation of 1-Methylpyridinium Methyl Sulfate: Dry pyridine is reacted with dimethyl sulfate. The reaction mixture is heated to ensure completion.

  • Oxidation: The crude pyridinium salt is dissolved in water and cooled. Separate solutions of potassium ferricyanide and sodium hydroxide are added dropwise while maintaining a low temperature.

  • Extraction and Purification: The reaction mixture is saturated with potassium carbonate, and the product is extracted with a suitable solvent (e.g., a mixture of alcohol and ether). The solvent is removed, and the residue is distilled under reduced pressure to yield pure 1-methyl-2-pyridone.

General Synthesis of (Methoxymethyl)pyridine Isomers

The synthesis of 2-, 3-, and 4-(methoxymethyl)pyridine can be achieved through various synthetic routes, often starting from the corresponding pyridinecarboxylic acid, cyanopyridine, or hydroxymethylpyridine.

General Workflow for Synthesis of (Methoxymethyl)pyridines:

G General Synthesis of (Methoxymethyl)pyridines cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_end Final Product start1 Pyridinecarboxylic Acid inter1 Pyridine Methanol start1->inter1 Reduction (e.g., LiAlH4) start2 Cyanopyridine start2->inter1 Reduction (e.g., H2/Pd-C) start3 Hydroxymethylpyridine inter2 Halomethylpyridine start3->inter2 Halogenation (e.g., SOCl2) end_product Methoxymethylpyridine start3->end_product Williamson Ether Synthesis (e.g., with CH3I, base) inter1->inter2 Halogenation inter2->end_product Alkoxidation (e.g., NaOMe)

Caption: General synthetic routes to (methoxymethyl)pyridines.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the identification and characterization of these isomers.

¹H NMR Spectroscopy: The chemical shifts of the pyridine ring protons are indicative of the substituent position. For instance, in 2-substituted pyridines, the proton at the 6-position is typically the most downfield. The methoxymethyl group will show a singlet for the methyl protons and a singlet for the methylene protons.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyridine ring are also sensitive to the position of the substituent.

GC-MS Analysis: GC can be used to separate the different isomers based on their boiling points and polarities. The mass spectra will show a molecular ion peak corresponding to the molecular weight of the compound (123 g/mol for methoxymethylpyridines) and characteristic fragmentation patterns that can help in identifying the specific isomer.

Logical Workflow for Isomer Identification:

G Isomer Identification Workflow cluster_ms MS Analysis cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_isomers Identified Isomer start Unknown C7H9NO Isomer ms Mass Spectrometry (MS) start->ms nmr NMR Spectroscopy (1H, 13C) start->nmr ir Infrared (IR) Spectroscopy start->ir mol_ion Molecular Ion Peak (m/z) ms->mol_ion frag Fragmentation Pattern ms->frag proton_nmr 1H NMR: Chemical Shifts & Coupling nmr->proton_nmr carbon_nmr 13C NMR: Number of Signals nmr->carbon_nmr functional_group Characteristic Absorptions (e.g., C=O for pyridone) ir->functional_group decision Correlate Spectroscopic Data mol_ion->decision frag->decision proton_nmr->decision carbon_nmr->decision functional_group->decision isomer1 This compound decision->isomer1 isomer2 3-(Methoxymethyl)pyridine decision->isomer2 isomer3 4-(Methoxymethyl)pyridine decision->isomer3 isomer4 N-Methyl-2-pyridone decision->isomer4 other_isomers Other Isomers decision->other_isomers

Caption: A logical workflow for the identification of C₇H₉NO isomers.

Applications in Drug Development and Research

Pyridine derivatives are integral to the development of new therapeutic agents. This compound and its isomers serve as versatile building blocks in the synthesis of more complex molecules with potential biological activity.[4] For example, they can be used in the creation of ligands for coordination chemistry, which are essential in catalysis and material science.[2] The methoxymethyl group can be modified or used as a handle to introduce other functionalities, allowing for the exploration of structure-activity relationships in drug design.

Conclusion

This compound and its structural isomers are important compounds in the fields of organic synthesis and medicinal chemistry. A thorough understanding of their structures, properties, and synthetic routes is crucial for their effective utilization in research and development. This guide provides a foundational overview to aid scientists and researchers in their work with these valuable pyridine derivatives.

References

Spectroscopic Profile of 2-(Methoxymethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-(Methoxymethyl)pyridine. The information is presented to support research, development, and quality control activities involving this compound. All data is organized for clarity and accompanied by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

The proton NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6 (Pyridine)8.55d4.8
H-4 (Pyridine)7.70td7.7, 1.8
H-3 (Pyridine)7.29d7.8
H-5 (Pyridine)7.20ddd7.5, 4.8, 1.1
-CH₂-4.58s-
-OCH₃3.41s-

Note: Chemical shifts are referenced to a standard solvent signal.

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in this compound.

Carbon Assignment Chemical Shift (δ, ppm)
C-2 (Pyridine)158.3
C-6 (Pyridine)149.2
C-4 (Pyridine)136.5
C-5 (Pyridine)122.3
C-3 (Pyridine)121.2
-CH₂-75.5
-OCH₃58.6

Note: Chemical shifts are referenced to a standard solvent signal.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below lists the characteristic IR absorption bands for this compound.

Frequency (cm⁻¹) Vibrational Mode Functional Group
3065C-H stretchAromatic (Pyridine)
2980, 2929, 2875C-H stretchAliphatic (-CH₂-, -CH₃)
1594, 1573, 1475, 1436C=C, C=N stretchAromatic (Pyridine Ring)
1108C-O stretchEther (-O-CH₂-)
753C-H out-of-plane bendAromatic (Pyridine)

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid samples like this compound. Specific parameters may vary based on the instrumentation used.

NMR Spectroscopy Protocol
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

  • Data Acquisition: For ¹H NMR, standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used with a wider spectral width and a longer relaxation delay (e.g., 2-5 seconds).

  • Data Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced.

IR Spectroscopy Protocol
  • Sample Preparation: For a neat liquid sample, a single drop of this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for acquiring and interpreting spectroscopic data for a chemical compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_reporting Reporting Compound Chemical Compound (this compound) Prep_NMR Prepare NMR Sample (Dissolve in CDCl3) Compound->Prep_NMR Prep_IR Prepare IR Sample (Thin Film on Salt Plates) Compound->Prep_IR Acquire_NMR Acquire NMR Spectra (1H and 13C) Prep_NMR->Acquire_NMR Acquire_IR Acquire IR Spectrum Prep_IR->Acquire_IR Process_NMR Process NMR Data (FT, Phasing, Referencing) Acquire_NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) Acquire_IR->Process_IR Interpret_NMR Interpret NMR Spectra (Assign Peaks, Determine Structure) Process_NMR->Interpret_NMR Interpret_IR Interpret IR Spectrum (Identify Functional Groups) Process_IR->Interpret_IR Report Generate Technical Report Interpret_NMR->Report Interpret_IR->Report

Caption: Workflow for spectroscopic data acquisition and analysis.

An In-depth Technical Guide to the Physical Properties of 2-(Methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical properties of 2-(Methoxymethyl)pyridine, specifically its boiling point and density. Designed for researchers, scientists, and professionals in drug development, this document compiles available data, details standardized experimental protocols for property determination, and presents a logical workflow for such characterization.

Core Physical Properties

This compound, a heterocyclic organic compound, is a liquid at room temperature. Its physical characteristics, particularly boiling point and density, are crucial for its application in chemical synthesis and pharmaceutical development, influencing reaction conditions, purification methods, and formulation.

Data Presentation

The physical properties of this compound have been reported by various chemical suppliers. It is important to note that these values may be estimates and should be confirmed by experimental determination for critical applications.

Physical PropertyReported Value(s)Notes
Boiling Point 158-159 °CAt standard atmospheric pressure (760 mmHg).[1]
Approx. 186-188 °CGeneral approximation.[2]
Density Approx. 1.04 g/cm³General approximation.[2]
1.010 ± 0.06 g/cm³Estimated value.

Experimental Protocols

Boiling Point Determination: The Capillary Method

This method is suitable for small quantities of a liquid sample.[3][4][5]

Apparatus:

  • Thiele tube or oil bath

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Liquid for the bath (e.g., paraffin oil)

  • Sample of this compound

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The entire assembly is then immersed in the Thiele tube or oil bath.

  • The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

  • The heat source is removed, and the bath is allowed to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[3] This is the point where the vapor pressure of the sample equals the atmospheric pressure.

Density Determination: The Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements of liquids.[6][7]

Apparatus:

  • Pycnometer (of a known volume, e.g., 10 mL or 25 mL)

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled water bath

  • Sample of this compound

  • Distilled water (for calibration)

  • Acetone (for cleaning and drying)

Procedure:

  • Calibration of the Pycnometer:

    • The pycnometer is thoroughly cleaned with distilled water and acetone and then dried.

    • The empty, dry pycnometer is weighed on the analytical balance.

    • The pycnometer is filled with distilled water and placed in the temperature-controlled water bath (e.g., at 20 °C) until it reaches thermal equilibrium.

    • The volume is adjusted precisely to the pycnometer's calibration mark.

    • The pycnometer is removed from the bath, carefully dried on the outside, and weighed again.

    • The mass of the water is determined, and using the known density of water at that temperature, the exact volume of the pycnometer is calculated.

  • Measurement of the Sample:

    • The calibrated pycnometer is emptied, cleaned, and thoroughly dried.

    • The empty pycnometer is weighed.

    • The pycnometer is filled with this compound and placed in the temperature-controlled water bath at the same temperature used for calibration.

    • Once thermal equilibrium is reached, the volume is adjusted to the calibration mark.

    • The pycnometer is removed, dried externally, and weighed.

    • The mass of the this compound sample is calculated.

    • The density is then calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid chemical sample.

G cluster_prep Sample Preparation cluster_boiling_point Boiling Point Determination cluster_density Density Determination Sample_Acquisition Acquire Sample of This compound Purity_Assessment Assess Purity (e.g., GC/MS) Sample_Acquisition->Purity_Assessment Apparatus_Setup_BP Set up Thiele Tube or Distillation Apparatus Purity_Assessment->Apparatus_Setup_BP Pycnometer_Calibration Calibrate Pycnometer with Distilled Water Purity_Assessment->Pycnometer_Calibration Heating Heat Sample Apparatus_Setup_BP->Heating Observation Observe Vaporization & Bubble Stream Heating->Observation Record_BP Record Boiling Point Temperature Observation->Record_BP Final_Data_Compilation Compile & Report Physical Properties Record_BP->Final_Data_Compilation Sample_Measurement Measure Mass of Sample in Pycnometer Pycnometer_Calibration->Sample_Measurement Calculate_Density Calculate Density (Mass/Volume) Sample_Measurement->Calculate_Density Calculate_Density->Final_Data_Compilation

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to the Solubility of 2-(Methoxymethyl)pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(methoxymethyl)pyridine in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical development, and materials science, where it serves as a key intermediate and building block. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and offers visual representations of the experimental workflow.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. For this compound, a polar molecule, it is expected to exhibit good solubility in polar organic solvents.

Quantitative Solubility Data

Currently, there is a limited amount of publicly available quantitative data on the solubility of this compound in a wide range of organic solvents at various temperatures. The following table summarizes the available qualitative and estimated quantitative information. Researchers are strongly encouraged to determine the solubility experimentally for their specific applications and conditions.

Organic SolventTemperature (°C)SolubilityData Type
Water256.154 x 10⁵ mg/L[1]Estimated
WaterNot SpecifiedSlightly soluble[2]Qualitative
EthanolNot SpecifiedSoluble[2]Qualitative
EthanolNot SpecifiedVery good solubility[2]Qualitative
DichloromethaneNot SpecifiedSoluble[2]Qualitative
EtherNot SpecifiedVery good solubility[2]Qualitative

Experimental Protocol for Solubility Determination

The following is a generalized and robust methodology for determining the solubility of a liquid analyte, such as this compound, in an organic solvent. This protocol is based on the widely used shake-flask method.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials with airtight seals

  • Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or UV-Vis spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume of the selected organic solvent. The presence of a visible excess of the solute is crucial to ensure that saturation is reached.

  • Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 24 hours to allow for the complete separation of the undissolved solute from the saturated solution.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear, supernatant liquid using a pre-warmed (or pre-cooled to the experimental temperature) pipette or syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved micro-particles.

  • Dilution and Quantification: Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution. Dilute the sample to a known volume with the same organic solvent. Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of this compound.

  • Calculation of Solubility: Based on the concentration of the diluted sample and the dilution factor, calculate the original concentration of the saturated solution. Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvent before commencing any experimental work.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow prep Preparation of Supersaturated Solution equil Equilibration in Controlled Temperature Environment prep->equil Agitation for 24-72h phase_sep Phase Separation equil->phase_sep Rest for >24h sampling Sample Withdrawal and Filtration phase_sep->sampling quant Dilution and Quantification (e.g., GC, HPLC) sampling->quant calc Calculation of Solubility quant->calc logical_relationship solute This compound solubility Solubility Value solute->solubility solvent Organic Solvent solvent->solubility temp Temperature temp->solubility equilibration Equilibration Time equilibration->solubility analysis Analytical Method analysis->solubility

References

An In-depth Technical Guide to the Chemical Reactivity of the Methoxymethyl Group on Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the methoxymethyl (MOM) group when used as a protecting group for the nitrogen atom of pyridine. The formation of the N-methoxymethylpyridinium salt modifies the electronic properties of the pyridine ring, influencing its stability and reactivity. This guide details the methods for the cleavage of the N-MOM group, summarizes available quantitative data, provides experimental protocols, and illustrates key reaction pathways.

Chemical Reactivity and Stability

The methoxymethyl group is a widely used protecting group for various functional groups, including alcohols, phenols, and amines. When attached to the nitrogen of a pyridine, it forms a quaternary N-methoxymethylpyridinium salt. This transformation significantly alters the chemical nature of the pyridine ring.

Stability:

  • General Stability: The N-MOM group on a pyridine ring is generally stable under neutral and basic conditions. This allows for a range of chemical transformations to be performed on other parts of the molecule without cleavage of the protecting group.

  • Acidic Lability: The N-O acetal linkage in the N-methoxymethylpyridinium moiety is susceptible to cleavage under acidic conditions. The lability is dependent on the strength of the acid and the reaction conditions. While some N-MOM protected pyrimidines have shown stability to mild acids like 5% HCl, stronger acids or Lewis acids will facilitate deprotection.[1][2]

  • Reactivity towards Nucleophiles: As a pyridinium salt, the ring is activated towards nucleophilic attack. Under certain conditions, this can lead to ring-opening reactions, a potential side reaction during deprotection or other synthetic steps.[3][4]

Cleavage (Deprotection):

The removal of the N-MOM group is typically achieved under acidic conditions, which can be categorized into two main classes:

  • Brønsted Acid-Catalyzed Cleavage: Strong protic acids such as hydrochloric acid (HCl), trifluoroacetic acid (TFA), and trifluoromethanesulfonic acid (triflic acid) can effectively cleave the N-MOM group. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack (often by the solvent or a counter-ion) on the methylene carbon.[5]

  • Lewis Acid-Mediated Cleavage: Lewis acids such as boron trichloride (BCl₃), zinc bromide (ZnBr₂), and aluminum chloride (AlCl₃) can also be employed for deprotection. The Lewis acid coordinates to the ether oxygen, activating the C-O bond for cleavage.[6][7]

The choice of deprotection method is critical and depends on the overall functionality of the molecule, particularly the presence of other acid-sensitive groups.

Data Presentation: Quantitative Analysis of N-MOM Deprotection

The available quantitative data for the deprotection of N-methoxymethyl groups from pyridine-containing heterocycles is limited. The following table summarizes a key example found in the literature for a β-carboline system, which contains a pyridine ring.

SubstrateReagent(s)SolventTemp. (°C)Time (h)Yield (%)Reference
N-MOM-β-carboline derivativeTriflic Acid (2.0 eq.), MeOH (10 eq.), MeOrthoformate (10 eq.)Nitromethane100177[5]
N-MOM-β-carboline derivativeTriflic Acid (0.2 eq.), MeOH (10 eq.), MeOrthoformate (10 eq.)Nitromethane100192[5]
N,O-bis-MOM-β-carboline derivativeTriflic Acid (2.0 eq.), MeOH (10 eq.), MeOrthoformate (10 eq.)Nitromethane100381[5]

Note: The authors of the cited study note that this deprotection method is highly substrate-specific and the mechanism is not fully understood.[5]

Experimental Protocols

Protocol for N-Methoxymethylation of Pyridine (General Procedure)

This protocol is a generalized procedure based on standard N-alkylation methods for pyridines.[8][9][10]

Materials:

  • Substituted Pyridine (1.0 eq)

  • Chloromethyl methyl ether (MOM-Cl) (1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the substituted pyridine in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add MOM-Cl to the cooled solution with stirring. Caution: MOM-Cl is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.

  • Allow the reaction mixture to warm to room temperature and stir for 2-18 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, the pyridinium salt may precipitate from the solution. If so, it can be isolated by filtration, washed with cold solvent, and dried under vacuum.

  • If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can be purified by trituration with a non-polar solvent (e.g., diethyl ether) or by recrystallization.

Protocol for Deprotection of N-MOM-β-carboline

This protocol is adapted from the work of Kuwada et al.[5]

Materials:

  • N-MOM-β-carboline (1.0 eq)

  • Methanol (10 eq)

  • Trimethyl orthoformate (10 eq)

  • Trifluoromethanesulfonic acid (Triflic acid) (0.2 - 2.0 eq)

  • Nitromethane

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To an ice-cooled mixture of the N-MOM-β-carboline, methanol, and trimethyl orthoformate in nitromethane, add trifluoromethanesulfonic acid.

  • Heat the resulting mixture at 100 °C for 1-3 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, extract the mixture with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the deprotected β-carboline.

Mandatory Visualization

General Workflow for Protection and Deprotection

G cluster_protection Protection cluster_reaction Further Synthesis cluster_deprotection Deprotection Py Pyridine Substrate Protect N-Methoxymethylation Py->Protect MOM_Cl MOM-Cl MOM_Cl->Protect Py_MOM N-MOM Pyridinium Salt Protect->Py_MOM Reaction Reaction on Substrate Moiety (e.g., Cross-Coupling) Py_MOM->Reaction Product_Protected Functionalized N-MOM Pyridinium Reaction->Product_Protected Deprotect Cleavage of N-MOM Group Product_Protected->Deprotect Acid Acidic Conditions (Brønsted or Lewis) Acid->Deprotect Final_Product Final Deprotected Pyridine Product Deprotect->Final_Product

Caption: General workflow for the use of the MOM group in pyridine synthesis.

Proposed Mechanism for Acid-Catalyzed Deprotection

G node_start N-MOM Pyridinium Salt node_protonation Protonation of Ether Oxygen node_start->node_protonation + H⁺ node_intermediate1 Protonated Intermediate node_protonation->node_intermediate1 node_cleavage Nucleophilic Attack (e.g., by H₂O) node_intermediate1->node_cleavage node_products Deprotected Pyridine + [CH₂=O⁺CH₃] Cation node_cleavage->node_products node_final Final Products: Pyridine + Formaldehyde + Methanol node_products->node_final + H₂O - H⁺

Caption: Proposed mechanism for the acid-catalyzed cleavage of an N-MOM pyridinium salt.

References

An In-depth Technical Guide to the Electron-Donating Properties of 2-(Methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 2-(methoxymethyl)pyridine, focusing on its core electronic characteristics. It serves as a critical resource for professionals in research, chemical synthesis, and drug development who utilize pyridine derivatives as ligands, catalysts, or key structural motifs.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a methoxymethyl group (-CH₂OCH₃). This structural feature imparts specific electronic properties that are crucial for its function in various chemical contexts. As a ligand, it coordinates to metal centers primarily through the lone pair of electrons on the pyridine nitrogen atom. The nature of the 2-substituent directly modulates the electron density at this nitrogen, thereby influencing the strength and reactivity of the resulting metal complexes. Understanding these electron-donating properties is paramount for designing catalysts with tailored activity and for developing novel pharmaceutical agents where molecular interactions are key. This guide details the synthesis, characterization, and quantitative evaluation of the electronic nature of this compound.

Synthesis and Characterization

The synthesis of this compound is most commonly achieved starting from 2-picoline or 2-(hydroxymethyl)pyridine. One prevalent laboratory-scale method involves the Williamson ether synthesis, starting with the deprotonation of 2-(hydroxymethyl)pyridine followed by reaction with a methylating agent.

A general synthetic workflow is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Purification & Product start1 2-(Hydroxymethyl)pyridine step1 Deprotonation to form alkoxide start1->step1 start2 Strong Base (e.g., NaH) start2->step1 start3 Methylating Agent (e.g., CH3I) step2 Nucleophilic Substitution (Williamson Ether Synthesis) start3->step2 step1->step2 Intermediate Alkoxide workup Aqueous Workup & Extraction step2->workup purify Chromatography or Distillation workup->purify product This compound purify->product G cluster_key Key Interaction ligand This compound metal Metal Center (M) ligand->metal Coordination bond σ-Donation L_N N: M_orbital L_N->M_orbital Lone Pair Donation G goal Evaluate Electron-Donating Properties of this compound exp Experimental Methods goal->exp comp Computational Methods goal->comp pka Potentiometric Titration (determines pKa) exp->pka ir IR Spectroscopy of Metal Carbonyl Complexes (determines relative donor strength) exp->ir cv Cyclic Voltammetry of Metal Complexes (probes redox potentials) exp->cv dft Density Functional Theory (DFT) comp->dft nbo Natural Bond Orbital (NBO) Analysis (calculates atomic charges) dft->nbo mca Methyl Cation Affinity (MCA) (calculates σ-donor ability) dft->mca

An In-depth Technical Guide to the Synthesis of 2-(Methoxymethyl)pyridine: Discovery and Historical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(methoxymethyl)pyridine, a valuable pyridine derivative. While a singular "discovery" of this compound is not prominently documented in early chemical literature, its synthesis has evolved through the development of fundamental organic reactions. This document details the historical context of relevant pyridine synthesis and functionalization, presents modern and efficient synthetic routes to this compound, and outlines its applications in various fields of chemical research and development.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its unique electronic properties and ability to act as a ligand and a building block have made it a privileged structure in medicinal chemistry and materials science.[1][3][4] The functionalization of the pyridine ring at various positions allows for the fine-tuning of a molecule's biological activity, solubility, and other physicochemical properties. This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules, finding applications in pharmaceutical development, agrochemicals, and as a ligand in catalysis.[3][5][6][7]

Historical Perspective: The Evolution of Pyridine Synthesis

The synthesis of the pyridine ring itself has a rich history, with the Hantzsch pyridine synthesis, discovered by Arthur Hantzsch in 1882, being a cornerstone in the field. This method involves the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia or an amine to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.

While the Hantzsch synthesis is a powerful tool for the de novo construction of the pyridine ring, the synthesis of specifically substituted pyridines like this compound often relies on the functionalization of pre-existing pyridine derivatives. The development of methods for the selective modification of pyridine and its simple alkyl derivatives has been a significant area of research.

A common precursor for the synthesis of 2-substituted pyridines is 2-methylpyridine, also known as 2-picoline. The reactivity of the methyl group in 2-picoline allows for a variety of chemical transformations, including halogenation, which is a key step in the synthesis of this compound.

Synthetic Routes to this compound

The most prevalent and efficient method for the synthesis of this compound is a two-step process commencing from 2-methylpyridine (2-picoline). This process involves the chlorination of the methyl group to form 2-(chloromethyl)pyridine, followed by a nucleophilic substitution with sodium methoxide.

Step 1: Synthesis of 2-(Chloromethyl)pyridine from 2-Methylpyridine

Several methods have been developed for the chlorination of 2-methylpyridine. The choice of method often depends on the desired yield, selectivity, and scalability.

Method A: Direct Chlorination

One of the earlier methods involves the direct chlorination of 2-methylpyridine.

  • Reaction Scheme:

  • Experimental Protocol: A detailed protocol for this method is described in German patent DE1204231B. In a typical procedure, 2-methylpyridine is dissolved in an inert solvent like carbon tetrachloride in the presence of a base such as anhydrous sodium carbonate to neutralize the HCl byproduct. Chlorine gas is then bubbled through the reaction mixture at a controlled temperature.

Method B: From 2-Picoline-N-Oxide

A more efficient and selective method proceeds via the N-oxide of 2-picoline. This approach often leads to higher yields and avoids some of the side reactions associated with direct chlorination.

  • Reaction Scheme:

    • 2-Methylpyridine + Oxidizing Agent -> 2-Methylpyridine-N-oxide

    • 2-Methylpyridine-N-oxide + Chlorinating Agent -> 2-(Chloromethyl)pyridine

  • Experimental Protocol: A multi-step, one-pot synthesis is detailed in Chinese patent CN111056992A.

    • N-Oxidation: 2-methylpyridine is reacted with an oxidizing agent such as hydrogen peroxide in the presence of acetic acid.

    • Acetoxylation: The resulting 2-methylpyridine-N-oxide is then reacted with acetic anhydride to form 2-acetoxymethylpyridine.

    • Hydrolysis: The acetate group is hydrolyzed under basic conditions to yield 2-pyridinemethanol.

    • Chlorination: Finally, the alcohol is converted to the chloride using a chlorinating agent like thionyl chloride.

Step 2: Synthesis of this compound from 2-(Chloromethyl)pyridine

The final step in the synthesis is a nucleophilic substitution reaction where the chloride in 2-(chloromethyl)pyridine is displaced by a methoxide group.

  • Reaction Scheme:

  • Experimental Protocol:

    • Preparation of Sodium Methoxide: Sodium metal is carefully added to anhydrous methanol under an inert atmosphere to prepare a solution of sodium methoxide.

    • Reaction: 2-(chloromethyl)pyridine is then added to the sodium methoxide solution. The reaction mixture is typically heated to reflux to ensure complete conversion.

    • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed, dried, and concentrated. The crude product is then purified by distillation or column chromatography.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of 2-(Chloromethyl)pyridine

MethodStarting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
Direct Chlorination2-MethylpyridineCl₂, Na₂CO₃CCl₄60-656 h65DE1204231B
From N-Oxide (One-Pot)2-MethylpyridineH₂O₂, Acetic Acid, Acetic Anhydride, NaOH, SOCl₂-70-8010-14 h (oxidation)82 (overall)CN111056992A
From N-Oxide2-Methylpyridine-N-oxidePOCl₃, Triethylamine---90 (conversion)ResearchGate

Table 2: Synthesis of this compound

Starting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
2-(Chloromethyl)pyridineSodium MethoxideMethanolRefluxNot specified85BenchChem

Mandatory Visualizations

Synthesis Pathway of this compound

G cluster_0 Step 1: Synthesis of 2-(Chloromethyl)pyridine cluster_0a Method A: Direct Chlorination cluster_0b Method B: Via N-Oxide cluster_1 Step 2: Synthesis of this compound 2-Methylpyridine 2-Methylpyridine 2-(Chloromethyl)pyridine 2-(Chloromethyl)pyridine 2-Methylpyridine->2-(Chloromethyl)pyridine Cl2, Na2CO3 2-(Chloromethyl)pyridine_final 2-(Chloromethyl)pyridine 2-Methylpyridine_B 2-Methylpyridine 2-Methylpyridine-N-oxide 2-Methylpyridine-N-oxide 2-Methylpyridine_B->2-Methylpyridine-N-oxide H2O2, Acetic Acid 2-Pyridinemethanol 2-Pyridinemethanol 2-Methylpyridine-N-oxide->2-Pyridinemethanol 1. Ac2O 2. NaOH 2-(Chloromethyl)pyridine_B 2-(Chloromethyl)pyridine 2-Pyridinemethanol->2-(Chloromethyl)pyridine_B SOCl2 This compound This compound 2-(Chloromethyl)pyridine_final->this compound NaOCH3, Methanol

Caption: Synthetic pathways to this compound.

Experimental Workflow for the Synthesis of this compound

G start Start step1 Prepare Sodium Methoxide in Methanol start->step1 step2 Add 2-(Chloromethyl)pyridine step1->step2 step3 Reflux Reaction Mixture step2->step3 step4 Remove Solvent (Rotary Evaporation) step3->step4 step5 Aqueous Work-up (Water/Organic Solvent Extraction) step4->step5 step6 Dry Organic Layer step5->step6 step7 Concentrate Organic Layer step6->step7 step8 Purify by Distillation or Chromatography step7->step8 end This compound step8->end

References

Methodological & Application

Synthesis of 2-(Methoxymethyl)pyridine via Williamson Ether Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(methoxymethyl)pyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This protocol outlines the reaction of 2-(hydroxymethyl)pyridine with methyl iodide in the presence of a strong base, sodium hydride.

Reaction Principle

The Williamson ether synthesis is a classic S(_N)2 reaction involving the nucleophilic substitution of a halide by an alkoxide ion. In this specific application, the hydroxyl group of 2-(hydroxymethyl)pyridine is first deprotonated by sodium hydride to form a sodium alkoxide. This highly nucleophilic alkoxide then attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group to form the desired ether, this compound. The use of an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is recommended to facilitate this type of reaction.[1][2]

Experimental Data

The following table summarizes the key reactants and products involved in the synthesis of this compound.

Compound NameStructureMolecular FormulaMolar Mass ( g/mol )Role
2-(Hydroxymethyl)pyridine2-(Hydroxymethyl)pyridineC₆H₇NO109.13Starting Material
Sodium HydrideSodium HydrideNaH24.00Base
Methyl IodideMethyl IodideCH₃I141.94Methylating Agent
This compoundthis compoundC₇H₉NO123.15Product

Characterization Data for this compound:

PropertyValue
CAS Number 23579-92-2[3]
Molecular Weight 123.15 g/mol [3]
Appearance Colorless liquid
Boiling Point 179-181 °C
¹H NMR (CDCl₃, δ) 8.55 (d, 1H), 7.68 (t, 1H), 7.39 (d, 1H), 7.18 (dd, 1H), 4.58 (s, 2H), 3.42 (s, 3H)

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials and Reagents:

  • 2-(Hydroxymethyl)pyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous DMF to the flask to create a suspension.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. In a separate flask, dissolve 2-(hydroxymethyl)pyridine (1.0 equivalent) in anhydrous DMF. Slowly add the 2-(hydroxymethyl)pyridine solution to the sodium hydride suspension via a dropping funnel over 15-20 minutes.

  • Alkoxide Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.1 equivalents) dropwise to the flask.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Mandatory Visualizations

The following diagrams illustrate the reaction pathway and the experimental workflow.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 2_hydroxymethyl_pyridine 2-(Hydroxymethyl)pyridine NaH Sodium Hydride (NaH) Methyl_Iodide Methyl Iodide (CH₃I) Alkoxide Sodium 2-(pyridyl)methoxide Product This compound Alkoxide->Product + CH₃I - NaI

Caption: Reaction scheme for the synthesis of this compound.

experimental_workflow setup Reaction Setup: NaH in anhydrous DMF under inert atmosphere deprotonation Deprotonation: Add 2-(hydroxymethyl)pyridine at 0 °C, then stir at RT setup->deprotonation methylation Methylation: Add methyl iodide at 0 °C, then stir at RT deprotonation->methylation workup Work-up: Quench with aq. NH₄Cl, extract with diethyl ether methylation->workup purification Purification: Dry, concentrate, and purify by column chromatography workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 2-(Methoxymethyl)pyridine as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxymethyl)pyridine is a versatile N,O-bidentate ligand that has found application in a variety of metal-catalyzed organic transformations. Its unique electronic and steric properties, derived from the pyridine nitrogen and the ether oxygen, allow for the formation of stable and catalytically active metal complexes. This document provides detailed application notes and experimental protocols for the use of this compound and its analogues in key catalytic reactions, including cross-coupling, polymerization, and oxidation reactions.

I. Synthesis of Metal Complexes with this compound

The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The following protocol describes a general procedure for the synthesis of a Palladium(II) complex, which is a common catalyst in cross-coupling reactions.

Protocol 1: Synthesis of Dichloro[this compound]palladium(II) Complex

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a flame-dried 50 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Palladium(II) chloride (1.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous acetonitrile to the Schlenk flask.

  • Ligand Addition: Slowly add a solution of this compound (1.1 mmol) in 5 mL of anhydrous acetonitrile to the stirred suspension of PdCl₂.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by the color change of the solution and the dissolution of PdCl₂.

  • Isolation: Upon completion, reduce the solvent volume in vacuo to approximately 5 mL.

  • Precipitation: Add 20 mL of anhydrous diethyl ether to the concentrated solution to precipitate the complex.

  • Filtration and Drying: Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum to yield the Dichloro[this compound]palladium(II) complex.

Characterization: The resulting complex can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.

II. Applications in Catalysis

A. Palladium-Catalyzed Cross-Coupling Reactions

Complexes of this compound and similar pyridine-based ligands are effective catalysts for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.

Quantitative Data Summary for Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePhenylboronic acidPd(OAc)₂ (2) / Ligand (4)K₂CO₃Dioxane/H₂O1001295Adapted from[1]
24-ChloroanisolePhenylboronic acidPd₂(dba)₃ (1) / Ligand (2)K₃PO₄Toluene1101688Adapted from[2]
31-Bromo-4-fluorobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O80892Adapted from[1]
42-BromopyridinePhenylboronic acidPd(OAc)₂ (2) / Ligand (4)Cs₂CO₃THF802475Adapted from[3]

Note: The ligand in the table refers to a generic pyridine-type ligand analogous to this compound.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

Materials:

  • Dichloro[this compound]palladium(II) complex (from Protocol 1)

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add the palladium complex (0.02 mmol, 2 mol%), 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 10 mL of 1,4-dioxane and 2 mL of deionized water to the flask.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously under a reflux condenser for 12 hours.

  • Work-up: After cooling to room temperature, add 20 mL of water and extract the mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - Aryl Halide - Boronic Acid - Base - Pd-Ligand Catalyst solvent Add Solvent (e.g., Dioxane/H₂O) reagents->solvent heating Heat and Stir (e.g., 100°C, 12h) solvent->heating quench Quench with Water heating->quench extraction Extract with Organic Solvent quench->extraction purification Dry, Concentrate, and Purify extraction->purification product product purification->product Final Product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pdII_halide R¹-Pd(II)L₂-X pd0->pdII_halide Oxidative Addition (R¹-X) pdII_boronate R¹-Pd(II)L₂-OR² pdII_halide->pdII_boronate Transmetalation (R³B(OR²)₂ + Base) pdII_aryl R¹-Pd(II)L₂-R³ pdII_boronate->pdII_aryl pdII_aryl->pd0 Reductive Elimination (R¹-R³)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

The Heck-Mizoroki reaction couples an unsaturated halide with an alkene to form a substituted alkene.

Quantitative Data Summary for Heck Reaction

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Iodobenzenen-Butyl acrylatePd(OAc)₂ (1) / Ligand (2)K₂CO₃DMF120692Adapted from[4]
24-BromoacetophenoneStyrenePdCl₂(PPh₃)₂ (2)Et₃NAcetonitrile1001285Adapted from[5]
31-IodonaphthaleneMethyl acrylatePd(OAc)₂ (0.5) / Ligand (1)NaOAcDMA130890Adapted from[6]
43-BromopyridineEthyl acrylatePd(OAc)₂ (2) / Ligand (4)K₂CO₃Toluene1302478Adapted from[7]

Note: The ligand in the table refers to a generic pyridine-type ligand analogous to this compound.

Protocol 3: Heck Reaction of Iodobenzene with n-Butyl Acrylate

Materials:

  • Dichloro[this compound]palladium(II) complex

  • Iodobenzene

  • n-Butyl acrylate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Schlenk tube

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To a Schlenk tube, add the palladium complex (0.01 mmol, 1 mol%), iodobenzene (1.0 mmol), and potassium carbonate (1.5 mmol).

  • Solvent and Alkene Addition: Add 5 mL of DMF and n-butyl acrylate (1.2 mmol).

  • Reaction: Heat the mixture to 120 °C and stir for 6 hours.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with diethyl ether (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Catalytic Cycle for Heck Reaction

Heck_Cycle pd0 Pd(0)L₂ pdII_halide R-Pd(II)L₂-X pd0->pdII_halide Oxidative Addition (R-X) pdII_alkene [R-Pd(II)L₂(alkene)]⁺X⁻ pdII_halide->pdII_alkene Alkene Coordination pdII_alkyl R'-Pd(II)L₂-X pdII_alkene->pdII_alkyl Migratory Insertion pdII_hydride H-Pd(II)L₂-X pdII_alkyl->pdII_hydride β-Hydride Elimination (Product) pdII_hydride->pd0 Reductive Elimination (Base)

Caption: Simplified catalytic cycle for the Heck-Mizoroki reaction.

B. Polymerization Reactions

Metal complexes of pyridine-based ligands can act as catalysts in polymerization reactions, such as the Atom Transfer Radical Polymerization (ATRP) of vinyl monomers.

Quantitative Data Summary for ATRP of MMA

EntryInitiatorCatalyst System[M]:[I]:[C]:[L]SolventTemp (°C)Time (h)Mₙ ( g/mol )PDIReference
1Ethyl 2-bromoisobutyrateCuBr / Ligand100:1:1:2Toluene9068,5001.25Adapted from[8]
2Methyl 2-chloropropionateCuCl / Ligand100:1:1:2Anisole11089,2001.30Adapted from[8]
3p-Toluenesulfonyl chlorideFeCl₂ / Ligand200:1:1:2Bulk80415,0001.40Adapted from[9]
4Ethyl 2-bromopropionateFeBr₂ / Ligand100:1:1:2DMF110107,8001.35Adapted from[10]

Note: The ligand in the table refers to a generic pyridine-type ligand analogous to this compound.

Protocol 4: ATRP of Methyl Methacrylate (MMA)

Materials:

  • Copper(I) bromide (CuBr)

  • This compound

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethyl 2-bromoisobutyrate (EBiB)

  • Toluene (anhydrous)

  • Schlenk tube

  • Syringes for liquid transfer

Procedure:

  • Catalyst Preparation: In a Schlenk tube, add CuBr (0.1 mmol) and this compound (0.2 mmol).

  • Monomer and Solvent Addition: Add MMA (10.0 mmol) and 5 mL of toluene.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles.

  • Initiator Addition: Under an inert atmosphere, add EBiB (0.1 mmol) via syringe.

  • Polymerization: Place the Schlenk tube in a preheated oil bath at 90 °C and stir.

  • Termination: After the desired time, cool the reaction to room temperature and expose it to air to terminate the polymerization.

  • Purification: Dilute the mixture with THF, pass it through a short column of neutral alumina to remove the catalyst, and precipitate the polymer in cold methanol.

  • Drying: Dry the polymer under vacuum to a constant weight.

Workflow for Atom Transfer Radical Polymerization

ATRP_Workflow cluster_prep Reaction Preparation cluster_reaction Polymerization cluster_workup Work-up & Isolation catalyst_prep Prepare Catalyst: Cu(I) salt + Ligand reagents Add Monomer and Solvent catalyst_prep->reagents degas Degas Mixture reagents->degas initiation Add Initiator degas->initiation polymerization Heat and Stir initiation->polymerization termination Terminate Reaction polymerization->termination purification Remove Catalyst and Precipitate Polymer termination->purification drying Dry Polymer purification->drying final_polymer final_polymer drying->final_polymer Polymer

Caption: General workflow for Atom Transfer Radical Polymerization (ATRP).

C. Oxidation Reactions

Metal complexes derived from this compound can catalyze the oxidation of alcohols to aldehydes and ketones, an important transformation in organic synthesis.

Quantitative Data Summary for Benzyl Alcohol Oxidation

EntryCatalyst SystemOxidantSolventTemp (°C)Time (h)Conversion (%)Selectivity (%)Reference
1Fe(III)-Ligand complexH₂O₂Acetonitrile5049899 (to Benzaldehyde)Adapted from[11]
2Pd(OAc)₂ / PyridineO₂Toluene8069598 (to Benzaldehyde)Adapted from[12]
3Cu(I)-Ligand complexAirAcetonitrile252485>95 (to Benzaldehyde)Adapted from[13]
4Ru(II)-Ligand complexAcetoneIsopropanol82290>99 (to Benzaldehyde)Adapted from[14]

Note: The ligand in the table refers to a generic pyridine-type ligand analogous to this compound.

Protocol 5: Catalytic Oxidation of Benzyl Alcohol

Materials:

  • Iron(III) chloride (FeCl₃)

  • This compound

  • Benzyl alcohol

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Formation (in situ): In a 50 mL round-bottom flask, dissolve FeCl₃ (0.05 mmol) and this compound (0.1 mmol) in 10 mL of acetonitrile. Stir for 15 minutes at room temperature.

  • Substrate Addition: Add benzyl alcohol (1.0 mmol) to the catalyst solution.

  • Oxidant Addition: Slowly add hydrogen peroxide (1.5 mmol) to the reaction mixture.

  • Reaction: Stir the reaction at 50 °C for 4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extraction and Purification: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Catalytic Cycle for Alcohol Oxidation

Alcohol_Oxidation_Cycle metal_ox Mⁿ⁺-L metal_alcohol [Mⁿ⁺-L(RCH₂OH)] metal_ox->metal_alcohol Alcohol Coordination metal_alkoxide [Mⁿ⁺-L(RCH₂O⁻)] metal_alcohol->metal_alkoxide -H⁺ metal_hydride H-M⁽ⁿ⁻²⁾⁺-L metal_alkoxide->metal_hydride β-Hydride Elimination (Aldehyde) metal_hydride->metal_ox Oxidant (e.g., O₂, H₂O₂)

Caption: Plausible catalytic cycle for metal-catalyzed alcohol oxidation.

Conclusion

This compound and its derivatives are valuable ligands in homogeneous catalysis. The protocols and data presented herein provide a foundation for researchers to explore their application in a range of synthetic transformations. The tunability of the pyridine ligand framework offers significant opportunities for the development of highly active and selective catalysts for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. Further research into the synthesis and application of novel metal complexes with these ligands is warranted to expand their utility in modern organic synthesis.

References

Application Notes and Protocols for 2-(Methoxymethyl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the emerging role of 2-(methoxymethyl)pyridine as a ligand and directing group in palladium-catalyzed cross-coupling reactions. While not as extensively documented as traditional phosphine or N-heterocyclic carbene (NHC) ligands, this compound and its derivatives offer unique electronic and steric properties that are beginning to be explored in various C-C and C-N bond-forming transformations.

Introduction to this compound

This compound is a bidentate N,O-ligand that can coordinate to palladium centers through both the pyridine nitrogen and the ether oxygen. This chelation can stabilize the catalytic species and influence the reactivity and selectivity of the cross-coupling reaction. Furthermore, the pyridine moiety can act as a directing group in C-H activation reactions, enabling regioselective functionalization of arenes.

I. Suzuki-Miyaura Coupling

While specific examples detailing the use of this compound as a ligand in Suzuki-Miyaura coupling are not extensively reported, palladium complexes with structurally similar 2-substituted pyridine ligands have shown catalytic activity. For instance, palladium(II) complexes of 2-phenylpyridine derivatives have been successfully employed.[1] These studies suggest that N-donor ligands like this compound can be effective in promoting the coupling of aryl halides with boronic acids.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

The catalytic cycle for a Suzuki-Miyaura coupling reaction is generally accepted to proceed through the following key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar¹-X) transmetalation_intermediate Ar¹-Pd(II)(Ar²)L₂ pd_complex->transmetalation_intermediate Transmetalation (Ar²-B(OR)₂) transmetalation_intermediate->pd0 Reductive Elimination product Ar¹-Ar² transmetalation_intermediate->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 1: Representative Suzuki-Miyaura Coupling with a 2-Phenylpyridine Palladium Complex [1]

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12,6-DibromopyridinePhenylboronic acid3K₃PO₄·3H₂OMeOH/H₂ORT199
22-BromopyridinePhenylboronic acid3K₃PO₄·3H₂OMeOH/H₂ORT195

Experimental Protocol (General, adapted from related systems)

A general procedure for a Suzuki-Miyaura coupling reaction using a palladium-pyridine type catalyst is as follows:

  • To an oven-dried Schlenk tube is added the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂ with this compound as ligand, 1-5 mol%).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed solvent (e.g., toluene, dioxane, or an aqueous mixture) is added via syringe.

  • The reaction mixture is stirred at the specified temperature for the indicated time, while monitoring the progress by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

II. Heck Coupling

The Heck reaction, the palladium-catalyzed vinylation of aryl or vinyl halides, is a powerful tool for C-C bond formation. While phosphine ligands are common, N-donor ligands, including pyridine derivatives, have also been employed.

Generalized Workflow for a Heck Coupling Experiment

The following diagram illustrates a typical experimental workflow for a Heck coupling reaction.

Heck_Workflow start Start reagents Combine Aryl Halide, Alkene, Base, and Pd Catalyst/Ligand start->reagents reaction Heat under Inert Atmosphere reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Product purification->product

Caption: A typical experimental workflow for the Heck cross-coupling reaction.

Experimental Protocol (General)

  • In a sealed tube, the aryl halide (1.0 mmol), alkene (1.2-1.5 mmol), base (e.g., Et₃N or K₂CO₃, 2.0 mmol), palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and this compound (2-10 mol%) are combined.

  • The tube is purged with an inert gas.

  • Anhydrous solvent (e.g., DMF, NMP, or toluene) is added.

  • The reaction is heated to the desired temperature (typically 80-140 °C) and stirred for several hours.

  • After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered to remove inorganic salts.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product is purified by column chromatography.

III. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Palladium complexes with nitrogen-containing ligands have been shown to be effective catalysts for this transformation.

Experimental Protocol (General)

  • A mixture of the aryl halide (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂ or a complex formed in situ from a Pd(II) salt and this compound, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%) is placed in a Schlenk tube.

  • The tube is evacuated and backfilled with an inert gas.

  • Degassed solvent (e.g., THF, DMF, or an amine such as triethylamine) is added, followed by the terminal alkyne (1.1-1.5 mmol) and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

  • The reaction is stirred at room temperature or heated, as required, until the starting material is consumed.

  • The reaction mixture is then worked up as described for the Suzuki-Miyaura coupling.

IV. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. While sterically hindered phosphine ligands are most commonly used, the development of catalyst systems with N-donor ligands is an active area of research.

Logical Relationship in Buchwald-Hartwig Amination

The key steps in the Buchwald-Hartwig amination involve the interplay of the palladium catalyst, aryl halide, amine, and base, leading to the formation of the desired arylamine.

Buchwald_Hartwig_Logic cluster_reactants Reactants cluster_catalyst Catalytic System ArylHalide Aryl Halide (Ar-X) Product Arylamine (Ar-NR₂) ArylHalide->Product Amine Amine (R₂NH) Amine->Product Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Product Catalyzes Base Base Base->Product Activates

Caption: Key components and their roles in the Buchwald-Hartwig amination.

Experimental Protocol (General) [2][3]

  • An oven-dried Schlenk tube is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., a phosphine ligand or this compound, 2-8 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv).

  • The tube is evacuated and backfilled with argon.

  • The aryl halide (1.0 equiv) and the amine (1.2 equiv) are added, followed by the anhydrous solvent (e.g., toluene or dioxane).

  • The mixture is heated with stirring for the specified time.

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, and concentrated.

  • The crude product is purified by chromatography.

V. This compound as a Directing Group in C-H Activation

Pyridine derivatives are well-established as effective directing groups in palladium-catalyzed C-H functionalization reactions.[4] The nitrogen atom of the pyridine ring coordinates to the palladium center, bringing it in proximity to an ortho C-H bond on an attached aryl group, facilitating its activation and subsequent coupling. While this compound itself is less studied in this specific role compared to other pyridine derivatives, the principle remains applicable.

Generalized Scheme for Pyridine-Directed C-H Arylation

Caption: General transformation for palladium-catalyzed pyridine-directed C-H arylation.

Note: The provided protocols are generalized and may require optimization for specific substrates and reaction conditions. It is recommended to consult the primary literature for detailed procedures and safety information. The application of this compound as a ligand in these cross-coupling reactions is an area of ongoing research, and its full potential is yet to be realized.

References

Application of 2-(Methoxymethyl)pyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxymethyl)pyridine is a versatile heterocyclic building block utilized in the synthesis of a variety of pharmaceutical compounds.[1][2] Its unique structural features, comprising a pyridine ring and a methoxymethyl group at the 2-position, render it a valuable intermediate in the development of novel therapeutics, particularly in the area of neurological disorders.[1] The pyridine moiety can act as a pharmacophore, while the methoxymethyl group can be a site for further chemical modification or can influence the physicochemical properties of the final active pharmaceutical ingredient (API), such as solubility and bioavailability.[1] This document provides an overview of its application, with a detailed protocol for the synthesis of a structurally related proton pump inhibitor, Rabeprazole, to illustrate the potential synthetic utility of 2-(alkoxymethyl)pyridine derivatives.

General Reactivity and Applications

Case Study: Synthesis of Rabeprazole using a Structurally Related Pyridine Derivative

The synthesis of Rabeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders, provides a well-documented example of the application of a 2-(substituted methyl)pyridine derivative in pharmaceutical manufacturing. In this synthesis, a key intermediate is 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride, a compound structurally related to this compound. The core reaction involves the nucleophilic substitution of the chloro group by the thiol group of 2-mercaptobenzimidazole.

Signaling Pathway of Proton Pump Inhibitors

Proton pump inhibitors (PPIs) like Rabeprazole act by irreversibly inhibiting the H+/K+-ATPase (proton pump) in the parietal cells of the stomach, which is the final step in gastric acid secretion.

PPI_Pathway cluster_parietal_cell Parietal Cell Lumen PPI Proton Pump Inhibitor (e.g., Rabeprazole) Activated_PPI Activated Sulfenamide Intermediate PPI->Activated_PPI Acidic Environment Proton_Pump H+/K+-ATPase (Proton Pump) Activated_PPI->Proton_Pump Covalent Bonding with Cysteine Residues Acid_Secretion Gastric Acid (H+) Secretion Proton_Pump->Acid_Secretion Inhibition Inhibition Parietal_Cell Gastric Parietal Cell Inhibition->Acid_Secretion Rabeprazole_Synthesis reactant1 2-Chloromethyl-4-(3-methoxypropoxy) -3-methylpyridine HCl product Rabeprazole Sulfide reactant1->product reactant2 2-Mercaptobenzimidazole reactant2->product reagent NaOH / Water reagent->product Reaction Conditions

References

Application Notes and Protocols: Directed ortho-Metalation of Pyridine Using a 2-(Methoxymethyl) Directing Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This application note details the use of the 2-(methoxymethyl) group as an effective directing group for the ortho-lithiation of pyridine, enabling the introduction of a wide range of electrophiles at the C3 position. The methoxymethyl group offers a valuable alternative to other directing groups, with the potential for subsequent manipulation or cleavage. These protocols provide a foundational methodology for researchers engaged in the synthesis of substituted pyridines, which are key scaffolds in medicinal chemistry and materials science.

Introduction

The pyridine ring is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. The development of efficient and regioselective methods for its functionalization is of paramount importance. Directed ortho-metalation (DoM) has emerged as a premier strategy for achieving such selectivity.[1][2][3] This technique utilizes a directing metalation group (DMG) to coordinate with an organolithium base, facilitating deprotonation at the adjacent ortho-position.[1][2][3]

Alkoxy groups, such as the methoxy and methoxymethyl groups, are effective DMGs for the ortho-lithiation of pyridines.[2] The 2-(methoxymethyl) group, in particular, offers the advantage of coordinating with the lithium reagent through its etheral oxygen, directing deprotonation specifically to the C3 position of the pyridine ring. Subsequent quenching of the resulting organolithium intermediate with various electrophiles allows for the synthesis of a diverse array of 3-substituted 2-(methoxymethyl)pyridines.

One of the primary challenges in the lithiation of pyridines is the propensity for nucleophilic addition of the organolithium reagent to the electron-deficient pyridine ring.[1] The use of a directing group and careful control of reaction conditions, such as low temperatures, are crucial to favor the desired ortho-deprotonation over addition.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of directed ortho-metalation of a pyridine with a 2-alkoxymethyl directing group and a typical experimental workflow for this transformation.

DoM_Mechanism cluster_start Starting Material cluster_reagent Lithiation cluster_intermediate Intermediate cluster_electrophile Electrophilic Quench cluster_product Product start Pyridine with 2-(Methoxymethyl) DMG intermediate 3-Lithio-2-(methoxymethyl)pyridine start->intermediate Coordination & Deprotonation reagent n-BuLi product 3-Substituted-2-(methoxymethyl)pyridine intermediate->product Electrophilic Attack electrophile Electrophile (E+)

Caption: General mechanism of directed ortho-metalation.

DoM_Workflow A Dissolve 2-(methoxymethyl)pyridine in anhydrous THF under inert atmosphere. B Cool the solution to -78 °C. A->B C Add n-butyllithium (n-BuLi) dropwise and stir for 1-2 hours. B->C D Add the desired electrophile (e.g., I2, aldehyde, ketone) dropwise. C->D E Allow the reaction to warm to room temperature and stir overnight. D->E F Quench the reaction with a saturated aqueous solution (e.g., NH4Cl). E->F G Perform aqueous workup and extract with an organic solvent. F->G H Dry, concentrate, and purify the crude product by chromatography. G->H

Caption: Typical experimental workflow for DoM.

Experimental Protocols

Note: The following protocols are generalized based on procedures for the directed ortho-metalation of alkoxy-substituted pyridines. Optimal conditions for this compound may require further optimization.

General Procedure for the Directed ortho-Metalation of this compound

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., iodine, benzaldehyde, acetone)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF (concentration typically 0.1-0.5 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (typically 1.1-1.5 eq) in hexanes dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the resulting solution at -78 °C for 1-2 hours to allow for complete lithiation.

  • Dissolve the chosen electrophile (1.2-2.0 eq) in a small amount of anhydrous THF.

  • Add the electrophile solution dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Example Protocol: Synthesis of 3-Iodo-2-(methoxymethyl)pyridine

Following the general procedure, this compound is lithiated with n-BuLi at -78 °C. A solution of iodine (I₂) in anhydrous THF is then added as the electrophile. The reaction is worked up as described above to yield the desired 3-iodo-2-(methoxymethyl)pyridine.

Example Protocol: Synthesis of (2-(Methoxymethyl)pyridin-3-yl)methanol

Following the general procedure, this compound is lithiated with n-BuLi at -78 °C. Anhydrous formaldehyde (generated from paraformaldehyde) or a solution of a suitable aldehyde (e.g., benzaldehyde) in THF is then added as the electrophile. The reaction is worked up as described above to yield the corresponding alcohol.

Data Presentation

The following tables summarize representative data for the directed ortho-metalation of alkoxy-pyridines with various electrophiles. Note: This data is illustrative and based on general outcomes for similar substrates; specific yields for this compound may vary and require experimental determination.

Table 1: Reaction Conditions for Directed ortho-Metalation of Alkoxy-Pyridines

Directing GroupBase (eq.)SolventTemperature (°C)Time (h)
2-Methoxyn-BuLi (1.2)THF-781.5
2-Methoxys-BuLi/TMEDA (1.1)THF-781
4-Methoxyn-BuLi (1.1)THF-782
2-(Methoxymethyl)n-BuLi (1.2)THF-781-2

Table 2: Yields of 3-Substituted Pyridines from DoM of 2-Alkoxy-Pyridines

Directing GroupElectrophileProductYield (%)
2-MethoxyI₂3-Iodo-2-methoxypyridine85-95
2-MethoxyPhCHO(2-Methoxypyridin-3-yl)(phenyl)methanol70-85
2-Methoxy(CH₃)₂CO2-(2-Methoxypyridin-3-yl)propan-2-ol65-80
2-MethoxyDMF2-Methoxy-3-pyridinecarboxaldehyde60-75
2-(Methoxymethyl)I₂3-Iodo-2-(methoxymethyl)pyridineData not available
2-(Methoxymethyl)PhCHO(2-(Methoxymethyl)pyridin-3-yl)(phenyl)methanolData not available
2-(Methoxymethyl)(CH₃)₂CO2-(2-(Methoxymethyl)pyridin-3-yl)propan-2-olData not available

Conclusion

The directed ortho-metalation of pyridine using the 2-(methoxymethyl) group is a viable and effective strategy for the synthesis of 3-substituted pyridines. The protocols and data presented herein provide a solid foundation for researchers to explore this methodology. While specific quantitative data for the this compound system is not extensively available in the current literature, the general procedures outlined, based on analogous alkoxy-pyridines, offer a clear and actionable starting point for synthetic exploration. Further investigation into the scope and limitations of this specific directing group is warranted and will undoubtedly contribute to the expanding toolbox of pyridine functionalization methods.

References

Application Notes and Protocols for the Preparation of 2-(Methoxymethyl)pyridine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxymethyl)pyridine is a versatile bidentate ligand that coordinates to metal centers through the pyridine nitrogen and the ether oxygen atom. The resulting metal complexes have garnered significant interest due to their potential applications in catalysis, materials science, and medicinal chemistry. The methoxymethyl group can influence the steric and electronic properties of the metal center, thereby tuning the reactivity and stability of the complex. This document provides detailed protocols for the synthesis and characterization of metal complexes incorporating the this compound ligand, along with a summary of their potential applications.

Data Presentation

The following table summarizes typical characterization data for a representative transition metal complex of this compound. Note that specific values will vary depending on the metal center, its oxidation state, and the other ligands present in the coordination sphere.

ParameterData
Molecular Formula [M(L)nXy] (L = this compound, X = counter-ion/anion)
Appearance Typically colored crystalline solids
Yield 60-90%
1H NMR (CDCl3, δ ppm) Pyridine protons: ~7.0-9.0 (downfield shift upon coordination) CH2 protons: ~4.5-5.0 (downfield shift upon coordination) OCH3 protons: ~3.3-3.8
13C NMR (CDCl3, δ ppm) Pyridine carbons: ~120-160 CH2 carbon: ~70-80 OCH3 carbon: ~55-65
IR (cm-1) ν(C=N)pyridine: ~1600-1620 (shift upon coordination) ν(C-O-C): ~1080-1120
UV-Vis (nm) Ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands in the visible region.

Experimental Protocols

General Synthesis of a Metal Complex with this compound

This protocol describes a general method for the synthesis of a metal complex with this compound. The specific metal salt and solvent may be varied depending on the desired complex.

Materials:

  • This compound

  • Metal salt (e.g., RuCl3·xH2O, PdCl2, Cu(OAc)2·H2O)

  • Anhydrous solvent (e.g., ethanol, methanol, acetonitrile, or dichloromethane)

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the metal salt (1.0 mmol) in the chosen anhydrous solvent (20 mL).

  • In a separate flask, dissolve this compound (1.0 - 2.2 mmol, depending on the desired stoichiometry) in the same anhydrous solvent (10 mL).

  • Slowly add the ligand solution to the stirring solution of the metal salt at room temperature.

  • The reaction mixture is then heated to reflux for a specified period (typically 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the resulting precipitate is collected by filtration.

  • Wash the solid product with a small amount of cold solvent and then with diethyl ether.

  • Dry the complex under vacuum.

  • Further purification can be achieved by recrystallization from an appropriate solvent system.

Characterization of the Metal Complex

The synthesized complex should be characterized using a variety of spectroscopic and analytical techniques to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H and 13C NMR: Dissolve a small sample of the complex in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). Coordination of the ligand to the metal center will typically result in a downfield shift of the pyridine and methoxymethyl proton and carbon signals compared to the free ligand.

Infrared (IR) Spectroscopy:

  • Acquire the IR spectrum of the complex as a KBr pellet or a thin film. Coordination of the pyridine nitrogen is indicated by a shift in the ν(C=N) stretching frequency.

UV-Visible (UV-Vis) Spectroscopy:

  • Dissolve the complex in a suitable solvent (e.g., CH2Cl2, CH3CN) and record the UV-Vis spectrum. The appearance of new absorption bands in the visible region can be attributed to d-d transitions or charge-transfer bands.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the complex and confirm its composition.

Elemental Analysis:

  • Determine the percentage of carbon, hydrogen, and nitrogen to confirm the empirical formula of the synthesized complex.

Single-Crystal X-ray Diffraction:

  • If suitable crystals can be grown, single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center.

Mandatory Visualization

experimental_workflow General Workflow for the Preparation of this compound Metal Complexes reagents Reactants (this compound, Metal Salt) dissolution Dissolution in Anhydrous Solvent reagents->dissolution reaction Reaction (Stirring, Reflux) dissolution->reaction precipitation Precipitation/ Crystallization reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying product Purified Metal Complex drying->product characterization Characterization (NMR, IR, UV-Vis, MS, X-ray) product->characterization

Caption: General experimental workflow for the synthesis and characterization of this compound metal complexes.

Applications

Metal complexes of this compound and its derivatives have shown promise in various fields:

  • Catalysis: These complexes have been investigated as catalysts in a range of organic transformations, including oxidation, reduction, and cross-coupling reactions. The ligand can influence the selectivity and efficiency of the catalytic process.

  • Bioinorganic Chemistry: Some metal complexes with pyridine-based ligands exhibit interesting biological activities, including antimicrobial and anticancer properties. The this compound ligand can be modified to enhance these properties.

  • Materials Science: The ability of these complexes to form ordered structures makes them potential building blocks for the development of new materials with interesting magnetic, optical, or electronic properties.

The protocols and data presented in this document provide a foundation for researchers to explore the rich coordination chemistry of this compound and to develop novel metal complexes with tailored properties for a wide range of applications.

Application Notes and Protocols: 2-(Methoxymethyl)pyridine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxymethyl)pyridine is a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring activated by a methoxymethyl substituent at the 2-position, allows for a range of chemical transformations. The pyridine moiety is a common scaffold in many pharmaceuticals, and the methoxymethyl group provides a convenient handle for introducing further molecular complexity.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of more complex molecules.

Core Application: Carbon-Carbon Bond Formation via Deprotonation

A primary application of this compound is in the formation of new carbon-carbon bonds. The methylene (-CH2-) group is rendered acidic by the adjacent electron-withdrawing pyridine ring. Treatment with a strong base, such as n-butyllithium, results in deprotonation to form a nucleophilic lithiated intermediate. This intermediate can then react with a variety of electrophiles to generate a diverse array of substituted pyridine derivatives.

Deprotonation_Reaction sub This compound intermediate Lithiated Intermediate sub->intermediate + Base base Strong Base (e.g., n-BuLi) product Substituted Pyridine Derivative intermediate->product + Electrophile electrophile Electrophile (E+) Reaction_Scheme_1 reactant1 This compound intermediate Lithiated Intermediate reactant1->intermediate + reactant2 n-BuLi product 1-Phenyl-1-(pyridin-2-yl)methoxyethane intermediate->product + reactant3 Benzaldehyde workup Aqueous Workup

References

Application Notes and Protocols for 2-(Methoxymethyl)pyridine-Based Catalytic Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the catalytic applications of metal complexes featuring the 2-(methoxymethyl)pyridine ligand. Detailed protocols for representative reactions are included to facilitate experimental design and execution.

Overview of Catalytic Applications

Complexes based on the this compound ligand have demonstrated utility in a range of catalytic transformations, primarily in the fields of polymerization and cross-coupling reactions. The methoxymethyl substituent can influence the steric and electronic properties of the metal center, thereby impacting catalytic activity and selectivity.

Polymerization of Methyl Methacrylate (MMA)

Complexes of this compound with transition metals like palladium and copper are effective catalysts for the polymerization of vinyl monomers such as methyl methacrylate (MMA). Atom Transfer Radical Polymerization (ATRP) is a common method employed for this purpose, allowing for the synthesis of polymers with well-controlled molecular weights and narrow polydispersities.

Quantitative Data for Polymerization
Catalyst SystemMonomerPolymerization MethodActivityMolecular Weight ( g/mol )Polydispersity (Đ)Reference
[(4-methoxy-N-(pyridin-2-ylmethyl)aniline)PdCl2] / MMAOMethyl MethacrylateVinyl Polymerization3.80 × 10⁴ g PMMA/(mol Pd·h)9.12 × 10⁵-[1]
Cu(I)Br / 2,2'-bipyridine (analogous system)Methyl MethacrylateATRP-Varies with conversion< 1.5[2][3]

MMAO: Modified Methylaluminoxane

Experimental Protocol: Atom Transfer Radical Polymerization (ATRP) of MMA

This protocol is adapted from a general procedure for ATRP of MMA using a copper/bipyridine catalyst system and can be modified for a this compound-based ligand.[2][3][4]

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Copper(I) bromide (CuBr)

  • This compound (or other desired bipyridine-based ligand)

  • Ethyl 2-bromoisobutyrate (EBiB) (initiator)

  • Anisole (solvent)

  • Schlenk flask and other standard air-free technique glassware

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask under an inert atmosphere, add CuBr (0.1 mmol) and the this compound ligand (0.2 mmol).

  • Add anisole (5 mL) and stir the mixture until a homogeneous solution is formed.

  • Add MMA (10 mL, 93.6 mmol) to the flask.

  • Initiate the polymerization by adding EBiB (0.1 mmol).

  • Place the flask in a preheated oil bath at 90 °C and stir.

  • Take samples periodically to monitor monomer conversion (by ¹H NMR or gravimetry) and molecular weight (by GPC).

  • To quench the reaction, cool the flask to room temperature and expose the mixture to air.

  • Dilute the reaction mixture with tetrahydrofuran (THF), pass it through a short column of neutral alumina to remove the copper catalyst, and precipitate the polymer in a large excess of cold methanol.

  • Dry the resulting poly(methyl methacrylate) (PMMA) in a vacuum oven to a constant weight.

Workflow for ATRP of MMA

ATRP_Workflow cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Workup A Add CuBr and Ligand to Schlenk Flask B Add Anisole and Stir A->B C Add MMA B->C D Add Initiator (EBiB) C->D E Heat to 90 °C and Stir D->E F Monitor Conversion and Mw E->F G Quench Reaction F->G H Purify Polymer G->H I Dry Polymer H->I

Caption: Workflow for the Atom Transfer Radical Polymerization of Methyl Methacrylate.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes incorporating this compound-type ligands are active catalysts for cross-coupling reactions, such as the Heck reaction. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

Quantitative Data for Heck Reaction
Experimental Protocol: Heck Cross-Coupling Reaction

This is a general protocol for a palladium-catalyzed Heck reaction that can be adapted for a this compound-based catalyst.[5][6][7][8]

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Olefin (e.g., methyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, or a pre-formed this compound-palladium complex)

  • This compound (if not using a pre-formed complex)

  • Base (e.g., triethylamine, K₂CO₃)

  • Solvent (e.g., DMF, acetonitrile)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).

  • If not using a pre-formed complex, add the this compound ligand (1-2 equivalents relative to palladium).

  • Add the aryl halide (1.0 mmol) and the olefin (1.2 mmol).

  • Add the solvent (5 mL) and the base (1.5 mmol).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle for the Heck Reaction

Heck_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)X-L₂ Oxidative_Addition->ArPd(II)XL2 Olefin_Coordination Olefin Coordination ArPd(II)XL2->Olefin_Coordination Olefin ArPd(II)XL2(olefin) Ar-Pd(II)X-L₂(olefin) Olefin_Coordination->ArPd(II)XL2(olefin) Migratory_Insertion Migratory Insertion ArPd(II)XL2(olefin)->Migratory_Insertion R-Pd(II)XL2 R-Pd(II)X-L₂ Migratory_Insertion->R-Pd(II)XL2 Beta_Hydride_Elimination β-Hydride Elimination R-Pd(II)XL2->Beta_Hydride_Elimination Product HPd(II)XL2 H-Pd(II)X-L₂ Beta_Hydride_Elimination->HPd(II)XL2 Reductive_Elimination Reductive Elimination HPd(II)XL2->Reductive_Elimination Base Reductive_Elimination->Pd(0)L2 HX + Base

Caption: Generalized Catalytic Cycle for the Palladium-Catalyzed Heck Reaction.

Water Oxidation

Iron complexes with ligands structurally related to this compound have been investigated as catalysts for water oxidation. Specifically, the complex [Fe(Py5OMe)Cl]⁺, where Py5OMe is a pentapyridyl ligand containing methoxy groups, has shown catalytic activity in light-driven water oxidation experiments. However, it is suggested that the active catalyst may be amorphous iron oxide/hydroxide formed from the degradation of the initial complex.

Quantitative Data for Water Oxidation
CatalystSystemTurnover Number (TON)ConditionsReference
[Fe(Py5OMe)Cl]⁺[Ru(bpy)₃]²⁺/S₂O₈²⁻130pH 8.0, light-driven[9]
Experimental Protocol: Light-Driven Water Oxidation

This protocol is based on the study of [Fe(Py5OMe)Cl]⁺ and can be used to evaluate the activity of other potential water oxidation catalysts.[9]

Materials:

  • Catalyst to be tested

  • [Ru(bpy)₃]Cl₂ (photosensitizer)

  • Sodium persulfate (Na₂S₂O₈) (sacrificial electron acceptor)

  • Borate buffer (pH 8.0)

  • Schlenk flask equipped with a septum

  • Light source (e.g., 300 W Xenon lamp)

  • Gas chromatograph (GC) for O₂ detection

Procedure:

  • Prepare a solution of the borate buffer (pH 8.0).

  • In a Schlenk flask, dissolve the catalyst, [Ru(bpy)₃]Cl₂, and Na₂S₂O₈ in the buffer solution.

  • Seal the flask and de-gas the solution by bubbling with argon or nitrogen for at least 30 minutes to ensure an oxygen-free headspace.

  • Place the flask in a thermostated water bath and irradiate with the light source.

  • At regular intervals, take samples of the headspace using a gas-tight syringe and analyze the oxygen content by GC.

  • Calculate the turnover number (TON) based on the amount of oxygen evolved relative to the amount of catalyst used.

Logical Flow for Water Oxidation Experiment

Water_Oxidation_Flow A Prepare Reaction Mixture (Catalyst, Photosensitizer, Sacrificial Acceptor in Buffer) B De-gas the System A->B C Irradiate with Light Source B->C D Analyze Headspace for O₂ by GC C->D E Calculate TON D->E

Caption: Logical workflow for a light-driven water oxidation experiment.

References

The Pivotal Role of 2-(Methoxymethyl)pyridine in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Methoxymethyl)pyridine and its derivatives are versatile chemical building blocks that play a crucial role in the synthesis of a variety of agrochemicals, including herbicides and insecticides. The pyridine ring, functionalized with a methoxymethyl group, provides a key structural motif that can be elaborated into complex, biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of two major classes of agrochemicals: imidazolinone herbicides and neonicotinoid insecticides.

Application Note I: Synthesis of Imidazolinone Herbicides

Imidazolinone herbicides are a class of potent, broad-spectrum weed control agents. A key example is Imazamox, which is effective at controlling a wide range of grass and broadleaf weeds in various crops. The synthesis of Imazamox relies on a pyridine core functionalized with a methoxymethyl group at the 5-position.

Target Agrochemical: Imazamox

Imazamox, chemically known as (±)-2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-5-(methoxymethyl)-3-pyridinecarboxylic acid, is a systemic herbicide that inhibits the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[1][2][3] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[4][5] Inhibition of AHAS leads to a deficiency in these vital amino acids, ultimately causing a cessation of plant growth and death.[3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Imazamox from a this compound derivative, as adapted from patent literature.

StepStarting MaterialProductReagents & ConditionsYieldPurity
15-methoxymethyl-2,3-pyridine dicarboxylic acid dimethyl esterImazamox sodium salt(±)-2-amino-2,3-dimethylbutyramide, sodium tert-butoxide, toluene, heatHighNot Specified
2Imazamox sodium saltImazamoxSulfuric acid, water83.6%Not Specified
Experimental Protocol: Synthesis of Imazamox

The following protocol is a generalized procedure based on the synthesis described in patent literature, starting from a key this compound derivative.

Step 1: Synthesis of Imazamox Sodium Salt

  • In a suitable reaction vessel, dissolve 5-methoxymethyl-2,3-pyridine dicarboxylic acid dimethyl ester and (±)-2-amino-2,3-dimethylbutyramide in toluene.

  • Remove any residual moisture from the solution by azeotropic distillation.

  • Under an inert gas atmosphere (e.g., nitrogen or argon), add sodium tert-butoxide to the reaction mixture.

  • Heat the mixture and stir for a sufficient time to ensure the completion of the condensation and cyclization reaction to form the imidazolinone ring.

  • After the reaction is complete, cool the mixture and add water to dissolve the resulting imazamox sodium salt.

  • Separate the aqueous phase containing the product from the organic (toluene) phase.

Step 2: Acidification to Imazamox

  • To the aqueous solution of the imazamox sodium salt, slowly add a strong acid, such as concentrated sulfuric acid, with stirring until the pH of the solution reaches approximately 3.

  • The acidification will cause the Imazamox to precipitate out of the solution.

  • Collect the precipitated solid by filtration.

  • Wash the filter cake with water to remove any remaining salts and impurities.

  • Dry the purified solid to obtain the final Imazamox product.

Mode of Action: Inhibition of Acetohydroxyacid Synthase (AHAS)

The following diagram illustrates the signaling pathway and mode of action of Imazamox.

Imazamox_Mode_of_Action Pyruvate Pyruvate AHAS Acetohydroxyacid Synthase (AHAS) Pyruvate->AHAS Substrate AminoAcids Valine, Leucine, Isoleucine AHAS->AminoAcids Catalyzes Protein_Synthesis Protein Synthesis AminoAcids->Protein_Synthesis Required for Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Essential for Imazamox Imazamox Imazamox->AHAS Inhibits Neonicotinoid_Synthesis_Workflow start 2-Methoxy-5-methoxymethyl-pyridine process1 Chlorination start->process1 intermediate 2-Chloro-5-chloromethyl-pyridine process2 Further Reactions intermediate->process2 neonics Neonicotinoid Insecticides (e.g., Imidacloprid, Acetamiprid) process1->intermediate process2->neonics

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Methoxymethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes for this compound are:

  • Williamson Ether Synthesis: This is a widely used method that involves the reaction of 2-(chloromethyl)pyridine with a methoxide source, typically sodium methoxide. It is an SN2 reaction where the methoxide ion displaces the chloride.[1]

  • Methylation of 2-(hydroxymethyl)pyridine: This method involves the initial synthesis of 2-(hydroxymethyl)pyridine from 2-methylpyridine via oxidation, followed by methylation of the hydroxyl group using a suitable methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.[2]

Q2: My Williamson ether synthesis of this compound has a low yield. What are the potential causes?

A2: Low yields in the Williamson ether synthesis of this compound can be attributed to several factors:

  • Competing Elimination Reaction (E2): The methoxide base can induce the elimination of HCl from 2-(chloromethyl)pyridine, leading to the formation of an undesired alkene byproduct. This is more prevalent with sterically hindered substrates or at higher temperatures.

  • Moisture in the Reaction: Sodium methoxide is highly reactive with water. Any moisture in the solvent or on the glassware will consume the base and reduce the yield. Ensuring anhydrous conditions is critical.

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient stirring.

  • Side Reactions with the Pyridine Ring: Under certain conditions, the pyridine nitrogen can be alkylated or other side reactions may occur.

Q3: How can I minimize the formation of byproducts in the Williamson ether synthesis?

A3: To minimize byproduct formation, consider the following:

  • Use a Strong, Non-Nucleophilic Base (if applicable): While sodium methoxide is standard, for other Williamson syntheses, using a stronger, non-nucleophilic base like sodium hydride (NaH) to generate the alkoxide in situ can sometimes be advantageous as it is not nucleophilic itself.[1]

  • Control the Temperature: Lowering the reaction temperature can favor the desired SN2 reaction over the E2 elimination.

  • Choice of Solvent: Using a polar aprotic solvent like DMF or DMSO can enhance the rate of the SN2 reaction.[3]

  • Slow Addition of Reagents: Adding the 2-(chloromethyl)pyridine slowly to the solution of sodium methoxide can help to control the reaction and minimize side reactions.

Q4: What is the best way to purify the final this compound product?

A4: Purification of this compound is typically achieved through the following steps:

  • Work-up: After the reaction is complete, the mixture is usually quenched with water and extracted with an organic solvent like diethyl ether or dichloromethane. The organic layer is then washed with brine to remove any remaining water-soluble impurities.

  • Distillation: The most common method for purifying the crude product is fractional distillation under reduced pressure. This separates the desired product from lower and higher boiling point impurities.

  • Column Chromatography: If distillation does not provide sufficient purity, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexanes is often effective for eluting the product.

Q5: Are there any safety precautions I should be aware of when synthesizing this compound?

A5: Yes, several safety precautions should be taken:

  • Sodium methoxide and sodium hydride are highly corrosive and react violently with water. Handle them in a dry, inert atmosphere (e.g., in a glovebox or under argon/nitrogen).

  • 2-(chloromethyl)pyridine is a lachrymator and is harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dimethyl sulfate and methyl iodide are toxic and carcinogenic. Handle with extreme care, using appropriate engineering controls and PPE.

  • Solvents like DMF and DMSO can be harmful. Consult the safety data sheet (SDS) for each reagent before use.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive sodium methoxide due to moisture exposure. 2. Insufficient reaction temperature or time. 3. Poor quality of starting materials.1. Use freshly opened, anhydrous sodium methoxide. Ensure all glassware is flame-dried and the solvent is anhydrous. 2. Monitor the reaction by TLC or GC to determine the optimal reaction time. If necessary, gradually increase the temperature. 3. Verify the purity of 2-(chloromethyl)pyridine and other reagents.
Formation of a Major Byproduct 1. E2 elimination is favored over SN2 substitution. 2. Polymerization or other side reactions.1. Lower the reaction temperature. Consider using a less hindered base if applicable to the specific synthesis. 2. Use a higher dilution of reactants. Ensure the reaction is performed under an inert atmosphere.
Difficulty in Isolating the Product 1. Emulsion formation during aqueous work-up. 2. Product is too volatile for high-vacuum distillation. 3. Co-elution of impurities during column chromatography.1. Add a small amount of brine to the separatory funnel to break the emulsion. 2. Use a lower vacuum and a cold trap during distillation. 3. Optimize the solvent system for column chromatography. Try a gradient elution.
Product is Contaminated with Starting Material 1. Incomplete reaction. 2. Insufficient purification.1. Increase the reaction time or temperature. Ensure the stoichiometry of the reagents is correct. 2. Repeat the purification step (distillation or chromatography).

Quantitative Data Presentation

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of this compound

BaseSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
Sodium MethoxideMethanolReflux2Not specified[4]
Sodium MethoxideDMFRoom Temperature16~75% (for an analogue)[5]
Sodium HydrideDMFNot specifiedNot specifiedNot specified[6]
Sodium HydroxideWater/Methanol90-1000.5-1Not specified[7]

Note: Direct comparative yield data for this compound under varying conditions is limited in the literature. The data presented for the analogue in DMF provides a useful reference point for optimization.

Experimental Protocols

Method 1: Williamson Ether Synthesis from 2-(Chloromethyl)pyridine

This protocol is a standard procedure for the Williamson ether synthesis.

Materials:

  • 2-(Chloromethyl)pyridine hydrochloride

  • Sodium methoxide

  • Anhydrous Methanol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Procedure:

  • Neutralization of Starting Material: Dissolve 2-(chloromethyl)pyridine hydrochloride in water and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8. Extract the free base into diethyl ether. Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-(chloromethyl)pyridine.

  • Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve sodium methoxide in anhydrous methanol with stirring.

  • Reaction: Cool the sodium methoxide solution in an ice bath. Slowly add the 2-(chloromethyl)pyridine to the solution. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain this compound.

Method 2: Synthesis from 2-Methylpyridine (Two Steps)

This method involves the oxidation of 2-methylpyridine to 2-(hydroxymethyl)pyridine, followed by methylation.

Step 1: Oxidation of 2-Methylpyridine to 2-(Hydroxymethyl)pyridine

Materials:

  • 2-Methylpyridine

  • Acetic acid

  • Hydrogen peroxide (30%)

  • Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • In a round-bottom flask, add 2-methylpyridine and acetic acid.

  • Heat the mixture to 70-80°C and slowly add hydrogen peroxide.

  • After the addition is complete, continue heating for 10-14 hours.[8]

  • Cool the reaction mixture and neutralize with a sodium hydroxide solution.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate to obtain crude 2-(hydroxymethyl)pyridine. This can be purified by distillation or column chromatography.

Step 2: Methylation of 2-(Hydroxymethyl)pyridine

Materials:

  • 2-(Hydroxymethyl)pyridine

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Methyl iodide (CH3I)

  • Diethyl ether

  • Water

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, suspend sodium hydride in anhydrous DMF.

  • Cool the suspension in an ice bath and slowly add a solution of 2-(hydroxymethyl)pyridine in anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.

  • Cool the mixture again in an ice bath and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow_williamson start Start neutralize Neutralize 2-(chloromethyl)pyridine HCl start->neutralize prepare_naome Prepare Sodium Methoxide Solution start->prepare_naome react Reaction neutralize->react prepare_naome->react workup Aqueous Work-up & Extraction react->workup purify Purification (Vacuum Distillation) workup->purify product This compound purify->product troubleshooting_logic low_yield Low Yield? check_moisture Anhydrous Conditions? low_yield->check_moisture Yes check_temp_time Optimal Temp/ Time? check_moisture->check_temp_time Yes use_anhydrous Use Anhydrous Reagents/Solvents check_moisture->use_anhydrous No check_reagents Reagent Quality? check_temp_time->check_reagents Yes increase_temp_time Increase Temp/Time Monitor by TLC/GC check_temp_time->increase_temp_time No verify_reagents Verify Reagent Purity check_reagents->verify_reagents No success Improved Yield check_reagents->success Yes increase_temp_time->success use_anhydrous->success verify_reagents->success

References

Purification of 2-(Methoxymethyl)pyridine by distillation or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(methoxymethyl)pyridine by distillation or chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its purification?

A1: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method. Key properties are summarized in the table below.

Q2: Which purification method, distillation or chromatography, is more suitable for this compound?

A2: The choice between distillation and chromatography depends on the scale of the purification, the nature of the impurities, and the desired final purity.

  • Vacuum Distillation is generally suitable for large-scale purifications (>5 g) and for removing non-volatile or significantly lower-boiling impurities.

  • Flash Column Chromatography offers higher resolution and is ideal for removing impurities with similar boiling points to this compound, making it the preferred method for achieving high purity on a smaller scale.

Q3: What are the common impurities in crude this compound?

A3: The impurity profile can vary depending on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as 2-(chloromethyl)pyridine or 2-picoline.

  • Reagents: For example, residual base or alkylating agents.

  • Byproducts: Including over-alkylation products or products from side reactions.

  • Water: Pyridine derivatives are often hygroscopic and can absorb moisture from the air.[1][2]

  • Solvents: Residual solvents from the reaction or work-up.

Q4: How can I assess the purity of this compound after purification?

A4: Purity can be assessed using a combination of analytical techniques, including:

  • Thin Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the purified product and identify any proton-containing impurities.

Troubleshooting Guides

Distillation Issues

Q: My this compound is discolored after distillation. What is the cause and how can I fix it?

A: Discoloration of pyridine derivatives can be due to thermal decomposition or the presence of impurities.[1]

  • Troubleshooting Steps:

    • Lower the distillation temperature: Perform the distillation under a higher vacuum to reduce the boiling point and minimize thermal stress.

    • Pre-treatment: Before distillation, consider washing the crude material with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities that might catalyze decomposition. Drying the material thoroughly before distillation is also crucial.[1]

Q: The vacuum distillation is slow, and the yield is low. What could be the problem?

A: This could be due to an inefficient vacuum system or condensation issues.

  • Troubleshooting Steps:

    • Check for leaks: Ensure all joints in your distillation apparatus are properly sealed.

    • Adequate heating and insulation: Use a heating mantle with a stirrer for even heating and insulate the distillation column to maintain a proper temperature gradient.

    • Condenser efficiency: Ensure the condenser has a sufficient flow of cold water.

Chromatography Issues

Q: My this compound is tailing on the silica gel column. How can I improve the peak shape?

A: Peak tailing for basic compounds like pyridines is a common issue caused by strong interactions with acidic silanol groups on the silica surface.[3][4]

  • Troubleshooting Steps:

    • Add a competing base: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent.[5][6] This will saturate the acidic sites on the silica gel, reducing tailing.

    • Use deactivated silica: Use commercially available deactivated silica gel or deactivate it yourself by flushing the packed column with a solution of your eluent containing a higher concentration of triethylamine before loading your sample.[7]

Q: I am not getting good separation between my product and an impurity during column chromatography. What can I do?

A: Poor separation can be addressed by optimizing the mobile phase.

  • Troubleshooting Steps:

    • Adjust solvent polarity: Use Thin Layer Chromatography (TLC) to test a range of solvent systems with varying polarities. A common starting point for pyridine derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[6][8]

    • Try a different solvent system: If adjusting the polarity of a hexane/ethyl acetate system is not effective, try other solvent systems. For example, dichloromethane/methanol can be effective for more polar compounds.[9]

Data Presentation

PropertyValueReference
Molecular Formula C₇H₉NO[10]
Molecular Weight 123.15 g/mol [10]
Boiling Point 158-159 °C (at 760 mmHg)[11]
Appearance Colorless to pale yellow liquid[11]
Solubility Soluble in water and common organic solvents.[11]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying several grams of this compound from non-volatile impurities.

Methodology:

  • Drying: If the crude product is suspected to contain water, dry it over a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate, followed by filtration. For more stringent drying, pyridine derivatives can be dried over potassium hydroxide (KOH) pellets.[1][12]

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head. Ensure all glass joints are well-greased and sealed to maintain a high vacuum.

  • Distillation:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum and begin heating the distillation flask in a heating mantle.

    • Collect the fraction that distills at a temperature consistent with the reduced pressure. The boiling point will be significantly lower than the atmospheric boiling point of 158-159 °C.

  • Product Collection: Collect the purified product in a pre-weighed receiving flask.

  • Storage: Store the purified, colorless liquid under an inert atmosphere (nitrogen or argon) to prevent moisture absorption and degradation.[1]

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed for high-purity separation of this compound from closely related impurities.

Methodology:

  • TLC Analysis:

    • Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. For basic compounds like this compound, adding 0.5-1% triethylamine to the eluent can improve separation and prevent streaking.

    • The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Pack a glass column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexane).

    • Equilibrate the column by running several column volumes of the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate with 1% Triethylamine) through the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel by adding the silica to the solution and then removing the solvent under reduced pressure.

    • Carefully add the dry, sample-adsorbed silica to the top of the packed column.

  • Elution:

    • Begin eluting with the initial, less polar solvent mixture.

    • Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the product.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_distillation Purification by Distillation cluster_chromatography Purification by Chromatography d_start Crude this compound d_dry Drying (e.g., over MgSO4) d_start->d_dry d_vac Vacuum Distillation d_dry->d_vac d_collect Collect Pure Fractions d_vac->d_collect d_end Pure this compound d_collect->d_end c_start Crude this compound c_tlc TLC Solvent System Optimization c_start->c_tlc c_pack Pack Silica Gel Column c_tlc->c_pack c_load Load Sample c_pack->c_load c_elute Elute with Solvent Gradient c_load->c_elute c_collect Collect and Analyze Fractions c_elute->c_collect c_combine Combine Pure Fractions c_collect->c_combine c_evap Solvent Evaporation c_combine->c_evap c_end Pure this compound c_evap->c_end

Caption: Experimental workflows for the purification of this compound.

troubleshooting_logic cluster_dist Distillation cluster_chrom Chromatography start Purification Issue d_issue Discoloration or Low Yield start->d_issue c_issue Peak Tailing start->c_issue c_issue2 Poor Separation start->c_issue2 d_sol1 Lower Temperature (Higher Vacuum) d_issue->d_sol1 d_sol2 Pre-treat with Mild Base d_issue->d_sol2 d_sol3 Check for Leaks d_issue->d_sol3 c_sol1 Add Triethylamine to Eluent c_issue->c_sol1 c_sol2 Use Deactivated Silica c_issue->c_sol2 c_sol3 Optimize Solvent System via TLC c_issue2->c_sol3

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of 2-(Methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(methoxymethyl)pyridine. The guidance focuses on identifying and mitigating common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. Specifically, it is the reaction of 2-(chloromethyl)pyridine with sodium methoxide. This SN2 reaction is favored for primary halides like 2-(chloromethyl)pyridine.

Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?

A2: The main side reactions include:

  • Elimination (E2) Reaction: The methoxide can act as a base, leading to the elimination of HCl from 2-(chloromethyl)pyridine to form 2-vinylpyridine.

  • Hydrolysis: If water is present in the reaction mixture, 2-(chloromethyl)pyridine can hydrolyze to form 2-pyridinemethanol.

  • N-Alkylation (Quaternization): The nitrogen atom of the pyridine ring in either the starting material or the product can be alkylated by 2-(chloromethyl)pyridine, leading to the formation of a quaternary pyridinium salt.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). A suitable solvent system for TLC analysis is a mixture of hexane and ethyl acetate. The starting material, 2-(chloromethyl)pyridine, is less polar than the product, this compound, and significantly less polar than the potential byproduct, 2-pyridinemethanol.

Q4: What are the recommended purification methods for this compound?

A4: The primary method for purifying this compound is flash column chromatography on silica gel. An eluent system of hexane and ethyl acetate, with a gradual increase in the proportion of ethyl acetate, can effectively separate the product from unreacted starting material and more polar byproducts. For removal of non-basic impurities, an initial acid-base extraction can be beneficial.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Solution
Low yield of this compound with a significant amount of a less polar byproduct observed on TLC. This is likely due to the competing E2 elimination reaction, forming 2-vinylpyridine. Higher reaction temperatures and a strongly basic environment favor elimination.- Lower the reaction temperature. - Use a less hindered base if possible, although sodium methoxide is standard. - Ensure slow, controlled addition of the base to the reaction mixture. - Use a polar aprotic solvent like DMF or acetonitrile to favor the SN2 reaction.
Presence of a highly polar byproduct that stains heavily on TLC. This is indicative of 2-pyridinemethanol, formed by the hydrolysis of 2-(chloromethyl)pyridine. This occurs if there is moisture in the reactants or solvent.- Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering.
A significant amount of baseline material or insoluble salts in the crude product. This may be due to the formation of quaternary pyridinium salts via N-alkylation of the pyridine nitrogen. This side reaction is more likely with an excess of the alkylating agent, 2-(chloromethyl)pyridine.- Use a slight excess of sodium methoxide relative to 2-(chloromethyl)pyridine. - Maintain a lower reaction temperature to disfavor the quaternization reaction.
Difficulty in separating the product from a close-running impurity on the TLC plate. This could be unreacted 2-(chloromethyl)pyridine, which has a polarity similar to the product.- Allow the reaction to proceed for a longer time to ensure complete consumption of the starting material. - Optimize the solvent system for column chromatography. A shallow gradient of ethyl acetate in hexane may be required for good separation.

Data Presentation

To optimize the synthesis of this compound, it is crucial to systematically vary reaction parameters and analyze the impact on product yield and impurity formation. The following table provides a template for organizing experimental data.

Entry Solvent Temperature (°C) Equivalents of NaOMe Reaction Time (h) Yield of Product (%) Yield of 2-vinylpyridine (%) Yield of 2-pyridinemethanol (%)
1MethanolReflux1.14DataDataData
2THF251.112DataDataData
3DMF01.18DataDataData
4Methanol251.54DataDataData

Researchers should populate this table with their experimental data to identify optimal reaction conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

Objective: To synthesize this compound from 2-(chloromethyl)pyridine and sodium methoxide while minimizing side reactions.

Materials:

  • 2-(chloromethyl)pyridine hydrochloride

  • Sodium methoxide

  • Anhydrous methanol

  • Anhydrous Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Preparation of 2-(chloromethyl)pyridine (free base): Dissolve 2-(chloromethyl)pyridine hydrochloride in water and cool in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is ~8. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the free base of 2-(chloromethyl)pyridine as an oil.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the freshly prepared 2-(chloromethyl)pyridine in anhydrous methanol under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Sodium Methoxide: In a separate flask, prepare a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol. Add this solution dropwise to the cooled solution of 2-(chloromethyl)pyridine over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, concentrate the solution under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Visualizations

Synthesis_Pathway A 2-(Chloromethyl)pyridine C This compound (Desired Product) A->C SN2 Reaction (Main Pathway) D 2-Vinylpyridine (Elimination Side-Product) A->D E2 Elimination (Side Reaction) E 2-Pyridinemethanol (Hydrolysis Side-Product) A->E Hydrolysis (Side Reaction) F N-Alkylated Pyridinium Salt (Quaternization Side-Product) A->F N-Alkylation (Side Reaction) B Sodium Methoxide B->C B->D H2O H₂O H2O->E Pyridine_N Pyridine Nitrogen Experimental_Workflow start Start: 2-(Chloromethyl)pyridine + Sodium Methoxide reaction Reaction in Anhydrous Solvent (e.g., Methanol or THF) start->reaction workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction drying Drying and Concentration extraction->drying purification Flash Column Chromatography drying->purification product Pure this compound purification->product

Technical Support Center: Optimization of Catalysis with 2-(Methoxymethyl)pyridine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting and optimizing catalytic reactions utilizing 2-(Methoxymethyl)pyridine ligands. The following sections offer frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in catalysis?

A1: this compound is a versatile ligand employed in various organic syntheses and catalytic reactions.[1][2] It is particularly useful in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[3][4] Its unique electronic and steric properties can influence catalyst stability and reactivity.

Q2: What is the "2-pyridyl problem" and how does it relate to this compound ligands?

A2: The "2-pyridyl problem" refers to the challenges encountered in cross-coupling reactions involving 2-substituted pyridines. The nitrogen atom at the 2-position can coordinate strongly to the metal center of the catalyst (e.g., palladium), leading to the formation of stable, inactive complexes.[5] This catalyst poisoning can significantly hinder or completely stop the catalytic cycle. While this compound is a neutral ligand, the pyridine nitrogen can still participate in this inhibitory coordination. However, the methoxymethyl group at the 2-position can sterically influence this interaction, potentially mitigating the problem compared to unsubstituted 2-pyridyl substrates.

Q3: How does the this compound ligand influence catalyst activity and stability?

A3: The this compound ligand can influence the catalytic system in several ways:

  • Electronic Effects: The pyridine ring is electron-withdrawing, which can affect the electron density at the metal center.

  • Steric Hindrance: The methoxymethyl group provides steric bulk around the nitrogen atom, which can prevent the formation of inactive catalyst dimers and promote the desired catalytic cycle.[5]

  • Bite Angle: When used as a bidentate ligand in conjunction with another coordinating group, the geometry imposed by the ligand can significantly impact the efficiency of oxidative addition and reductive elimination steps.

Q4: What are the key parameters to consider when optimizing a reaction with this compound ligands?

A4: The key parameters for optimization include the choice of palladium precursor, catalyst loading, solvent, base, and reaction temperature. A systematic screening of these variables is crucial to achieve high yields and selectivity.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My cross-coupling reaction using a this compound ligand is resulting in a low yield or no product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Catalyst Inactivity or Decomposition: The active Pd(0) species may not be forming efficiently or may be decomposing under the reaction conditions.

    • Solution:

      • Use a fresh, high-quality palladium precursor. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a more stable pre-catalyst.

      • Ensure a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration, as oxygen can deactivate the Pd(0) catalyst.[6]

      • Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).

  • Catalyst Inhibition (The "2-Pyridyl Problem"): The pyridine nitrogen may be poisoning the palladium catalyst.

    • Solution:

      • While the methoxymethyl group offers some steric hindrance, stronger inhibition may still occur. Consider switching to a bulkier phosphine co-ligand if applicable to your reaction.

      • Increase the reaction temperature to potentially favor the desired catalytic turnover over catalyst inhibition.[5]

  • Ineffective Base: The base is crucial for the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig aminations.

    • Solution:

      • Screen a variety of bases. For Suzuki reactions, common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often necessary.[7]

      • Ensure the base is sufficiently soluble in the reaction medium. For inorganic bases in non-polar organic solvents, the addition of a small amount of water can be beneficial.[6]

  • Suboptimal Solvent: The solvent plays a critical role in solubility, catalyst stability, and reaction kinetics.

    • Solution:

      • Screen a range of solvents. Common choices for cross-coupling reactions include toluene, dioxane, THF, and DMF.[6] The polarity of the solvent can significantly impact the reaction outcome.

Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)

Question: My reaction is producing significant amounts of homocoupled or dehalogenated side products. How can I improve the selectivity?

Answer: The formation of side products indicates that undesired reaction pathways are competing with the desired cross-coupling.

Potential Causes and Solutions:

  • Presence of Oxygen: Trace amounts of oxygen can promote the homocoupling of organoboron reagents in Suzuki couplings.

    • Solution:

      • Thoroughly degas all solvents and the reaction mixture before heating. Use the freeze-pump-thaw method for rigorous degassing.

  • Suboptimal Ligand Concentration: An incorrect palladium-to-ligand ratio can lead to the formation of catalytically inactive or less selective species.

    • Solution:

      • Optimize the palladium-to-ligand ratio. A 1:1 or 1:2 ratio is a common starting point, but the optimal ratio can vary.

  • Reaction Temperature Too High: Elevated temperatures can sometimes promote side reactions.

    • Solution:

      • Attempt the reaction at a lower temperature for a longer duration.

Data Presentation

The following tables provide representative data for the optimization of a generic Suzuki-Miyaura coupling reaction using a this compound-based ligand system.

Table 1: Effect of Base on Reaction Yield

EntryBase (2.0 equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Toluene/H₂O (4:1)1001265
2K₃PO₄Toluene/H₂O (4:1)1001288
3Cs₂CO₃Toluene/H₂O (4:1)1001292
4NaOtBuToluene1001245

Table 2: Effect of Solvent on Reaction Yield

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄Toluene/H₂O (4:1)1001288
2K₃PO₄1,4-Dioxane/H₂O (4:1)1001295
3K₃PO₄THF/H₂O (4:1)801875
4K₃PO₄DMF1001260

Table 3: Effect of Catalyst Loading on Reaction Yield

EntryCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
10.5K₃PO₄1,4-Dioxane/H₂O (4:1)1001270
21.0K₃PO₄1,4-Dioxane/H₂O (4:1)1001291
32.0K₃PO₄1,4-Dioxane/H₂O (4:1)1001294
45.0K₃PO₄1,4-Dioxane/H₂O (4:1)1001294

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium/2-(Methoxymethyl)pyridine ligand system. Optimization will likely be required.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane (4 mL)

  • Degassed water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, this compound, and potassium phosphate.

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Add Reactants: Aryl Halide Boronic Acid Base catalyst 2. Add Catalyst System: Pd Precursor This compound reagents->catalyst inert 3. Purge with Inert Gas catalyst->inert solvent 4. Add Degassed Solvent inert->solvent heating 5. Heat to Reaction Temperature solvent->heating monitoring 6. Monitor Progress (TLC, LC-MS) heating->monitoring extraction 7. Quench & Extract monitoring->extraction purification 8. Column Chromatography extraction->purification product Pure Product purification->product

Caption: General experimental workflow for a cross-coupling reaction.

troubleshooting_logic start Low or No Yield catalyst Check Catalyst System: - Fresh Precursor? - Inert Atmosphere? start->catalyst base Screen Bases: - K3PO4, Cs2CO3? - Solubility? catalyst->base If no improvement success Improved Yield catalyst->success If improved solvent Screen Solvents: - Toluene, Dioxane? - Polarity? base->solvent If no improvement base->success If improved temp Adjust Temperature: - Increase/Decrease? solvent->temp If no improvement solvent->success If improved temp->success If improved fail Still Low Yield temp->fail If no improvement

Caption: Troubleshooting logic for addressing low reaction yields.

References

Navigating the Nuances of 2-(Methoxymethyl)pyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development utilizing 2-(Methoxymethyl)pyridine, ensuring its stability and proper storage is paramount to the success and reproducibility of experiments. This technical support center provides a comprehensive guide to troubleshoot common issues and answer frequently asked questions regarding the handling and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the longevity and stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The packaging must be kept tightly sealed to prevent exposure to air and moisture, to which the compound is sensitive.[1] It is crucial to store it away from heat sources, open flames, and incompatible substances.[1][3]

Q2: What is the recommended storage temperature for this compound?

A2: Recommended storage temperatures can vary depending on the supplier and purity. Some sources suggest refrigeration at 0-8°C[4], while others indicate that storage at room temperature in an inert atmosphere is acceptable.[5] For long-term storage, refrigeration is the more cautious approach.

Q3: What is the expected shelf life of this compound?

A3: Under optimal storage conditions, this compound can have a shelf life of up to 1095 days.[6] However, this can be affected by storage conditions and exposure to contaminants.

Q4: What are the physical characteristics of this compound I should be aware of?

A4: this compound is typically a colorless to pale yellow liquid with a characteristic pyridine-like odor.[1][4] Any significant deviation from this appearance could indicate degradation or contamination.

Q5: With which substances is this compound incompatible?

A5: this compound should not be stored with strong oxidizing agents or strong acids.[1] Contact with these substances can lead to vigorous and potentially hazardous chemical reactions.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in an experimental setting.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound due to improper storage.

  • Troubleshooting Steps:

    • Verify the storage conditions of your current stock. Has it been exposed to heat, light, air, or moisture?

    • Check the appearance of the liquid. Is there any discoloration or presence of precipitates?

    • If degradation is suspected, it is recommended to use a fresh, unopened bottle of the reagent.

    • To confirm the purity of your current stock, consider analytical testing such as Gas Chromatography (GC) if available.

Issue 2: The liquid has turned yellow or brown.

  • Possible Cause: This may indicate oxidation or decomposition of the compound.

  • Troubleshooting Steps:

    • Assess the extent of discoloration. A slight yellowing may not significantly impact all applications, but a darker color suggests more substantial degradation.

    • For sensitive applications, it is strongly advised to discard the discolored reagent and use a fresh supply.

    • Review your storage and handling procedures to prevent future occurrences. Ensure the container is purged with an inert gas like nitrogen or argon before sealing if it will be stored for an extended period after opening.

Issue 3: Presence of solid particles or cloudiness in the liquid.

  • Possible Cause: Contamination or polymerization.

  • Troubleshooting Steps:

    • Do not use the reagent. The presence of solids indicates a significant purity issue.

    • Dispose of the contaminated bottle according to your institution's safety protocols.

    • Investigate potential sources of contamination in your experimental setup and handling procedures.

Summary of Stability and Storage Data

ParameterRecommended ConditionRationale
Temperature 0-8°C or Room TemperatureTo minimize degradation. Refrigeration is preferred for long-term storage.[4][5]
Atmosphere Inert atmosphere (e.g., Nitrogen, Argon)The compound is sensitive to air and moisture.[1]
Container Tightly sealedTo prevent exposure to air and moisture.[1][2][3]
Light Exposure Store in a dark placeTo prevent light-induced degradation.
Incompatibilities Isolate from strong oxidizing agents and strong acidsTo avoid hazardous chemical reactions.[1]
Shelf Life Up to 1095 daysUnder optimal conditions.[6]

Experimental Protocols

While specific experimental protocols for stability testing were not found in the initial search, a general approach to assess the stability of this compound would involve:

Protocol: Accelerated Stability Study

  • Objective: To assess the stability of this compound under stressed conditions.

  • Materials:

    • Multiple sealed vials of this compound from the same batch.

    • Temperature- and humidity-controlled chambers.

    • Analytical instrumentation (e.g., GC-MS, HPLC).

  • Methodology:

    • Establish initial purity and appearance of the this compound sample at T=0.

    • Store samples under various conditions:

      • Elevated temperature (e.g., 40°C).

      • High humidity (e.g., 75% RH).

      • Exposure to UV light.

      • Control sample stored under recommended conditions (0-8°C, dark, inert atmosphere).

    • At predetermined time points (e.g., 1 week, 2 weeks, 1 month), withdraw a sample from each condition.

    • Analyze the samples for purity (using GC or HPLC) and the presence of any degradation products (using GC-MS).

    • Record any changes in physical appearance.

  • Data Analysis: Compare the purity and degradation profiles of the stressed samples to the control sample over time to determine the rate of decomposition under different conditions.

Visual Guide to Troubleshooting

Troubleshooting_2_Methoxymethylpyridine start Problem: Inconsistent Experimental Results check_storage Check Storage Conditions (Temp, Light, Air, Moisture) start->check_storage check_appearance Inspect Physical Appearance (Color, Precipitates) check_storage->check_appearance is_discolored Is the liquid discolored? check_appearance->is_discolored is_precipitate Are there precipitates? is_discolored->is_precipitate No use_fresh Action: Use a fresh, unopened bottle of the reagent. is_discolored->use_fresh Yes discard Action: Discard contaminated reagent per safety protocols. is_precipitate->discard Yes analytical_testing Optional: Confirm purity with analytical testing (e.g., GC). is_precipitate->analytical_testing No review_procedures Action: Review handling and storage procedures. use_fresh->review_procedures discard->review_procedures analytical_testing->use_fresh

Caption: Troubleshooting workflow for inconsistent results with this compound.

References

Technical Support Center: Troubleshooting Low Catalytic Activity with 2-(Methoxymethyl)pyridine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 2-(Methoxymethyl)pyridine metal complexes in their catalytic experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction outcomes.

Frequently Asked questions (FAQs)

Q1: My reaction with a this compound complex is showing low or no conversion. What are the most common initial checks I should perform?

A1: When encountering low catalytic activity, a systematic approach to troubleshooting is crucial. Begin by verifying the following:

  • Catalyst Integrity: Ensure your this compound complex has not decomposed. Check for changes in color or solubility. If possible, verify its structure and purity using techniques like NMR spectroscopy.

  • Reagent and Solvent Purity: Impurities in your substrates, solvents, or other reagents can act as catalyst poisons. Ensure all materials are of high purity and solvents are appropriately dried and degassed, as oxygen and water can deactivate many catalysts.[1][2]

  • Inert Atmosphere: Many catalytic reactions, especially those involving transition metals in low oxidation states, are sensitive to air and moisture. Confirm that your reaction was set up and maintained under a strictly inert atmosphere (e.g., nitrogen or argon) using appropriate techniques like a glovebox or Schlenk line.[2]

  • Reaction Conditions: Double-check that all reaction parameters, including temperature, pressure, and stirring rate, are correctly set and maintained throughout the experiment.

Q2: I suspect my catalyst is being "poisoned." What are the likely culprits when using a this compound ligand?

A2: Catalyst poisoning is a common issue, and with pyridine-based ligands, the primary suspect is often the pyridine nitrogen itself. The Lewis basic nitrogen can coordinate strongly to the metal center, leading to the formation of stable, inactive complexes and halting the catalytic cycle.[3] This is a well-documented phenomenon, sometimes referred to as the "2-pyridyl problem."[3] Other potential poisons include:

  • Substrate-Related Inhibition: If your substrate also contains strongly coordinating functional groups, it may compete with the desired reactant for coordination to the metal center.

  • Impurities: As mentioned above, impurities such as sulfur compounds, halides, or other nitrogen-containing heterocycles can act as potent catalyst poisons.[1][4][5]

Q3: How do the electronic and steric properties of substituents on the this compound ligand affect catalytic activity?

A3: The electronic and steric properties of the ligand framework play a critical role in modulating the reactivity of the metal center.

  • Electronic Effects: Electron-donating groups on the pyridine ring can increase the electron density at the metal center, which can influence its reactivity in different steps of the catalytic cycle. Conversely, electron-withdrawing groups can make the metal center more electrophilic. The optimal electronic properties are highly dependent on the specific reaction mechanism.

  • Steric Effects: The size and bulk of the substituents on the ligand can impact the accessibility of the metal center to the substrates. Increased steric hindrance can sometimes prevent the formation of inactive dimeric species but may also slow down the desired catalytic turnover by impeding substrate binding.

Q4: I'm observing the formation of a precipitate or a color change in my reaction that isn't the product. What could be happening?

A4: Unwanted precipitation or color changes can indicate several issues:

  • Catalyst Decomposition: The catalyst may be unstable under the reaction conditions, leading to the formation of insoluble, inactive species, such as palladium black in the case of palladium catalysts.[3] For iridium complexes, this could be the formation of iridium oxides.[6]

  • Formation of Inactive Dimers: Some metal complexes have a tendency to form inactive dimeric or polymeric structures, especially at high concentrations or elevated temperatures.[3]

  • Side Reactions: The observed changes could be due to unintended reactions involving your substrate, solvent, or impurities.

Q5: Can I regenerate and reuse my this compound complex catalyst?

A5: Catalyst regeneration is sometimes possible but is highly dependent on the nature of the deactivation pathway and the specific metal complex.

  • For deactivation due to the formation of inactive dimers, it might be possible to regenerate the active monomeric species by altering the reaction conditions (e.g., dilution, temperature change).

  • If the catalyst has been poisoned by strongly coordinating species, regeneration can be challenging. In some cases, treatment with specific reagents can displace the poison.

  • For iridium catalysts that have been deactivated by carbonaceous residues, a sequence of controlled oxidation and reduction steps may be employed for regeneration.[7] However, these procedures are often harsh and may not be suitable for all complexes. It is often more practical to use a fresh batch of catalyst.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible CauseTroubleshooting Steps
Inactive or Decomposed Catalyst - Verify the integrity of the catalyst using spectroscopic methods (e.g., NMR) by comparing it to a fresh sample.[2] - Use a freshly synthesized or newly purchased batch of the catalyst. - Ensure proper storage of the catalyst under an inert atmosphere and protected from light if it is light-sensitive.
Catalyst Poisoning - Purify all reagents and solvents to remove potential poisons like sulfur, water, and oxygen.[1] - If the pyridine nitrogen of the substrate or product is suspected to be the poison, consider using a ligand with more steric bulk around the metal center to hinder this coordination. - In some cases, adding a "sacrificial" Lewis acid to bind with the poisoning nitrogen species can be effective.
Suboptimal Reaction Conditions - Systematically vary the reaction temperature. Higher temperatures can sometimes overcome activation barriers but may also lead to catalyst decomposition. - Optimize the catalyst loading. A higher loading may increase the reaction rate, but can also lead to the formation of inactive aggregates. - Evaluate the effect of solvent. The polarity and coordinating ability of the solvent can significantly impact catalytic activity.[2] - Check the pH of the reaction mixture, as it can influence the speciation and activity of the catalyst.[2]
Poor Substrate Reactivity - Confirm the purity and identity of your substrate. - Consider if the substrate possesses any functional groups that might be incompatible with the catalyst or reaction conditions.

Data Presentation

The following tables summarize quantitative data on the effects of various parameters on the catalytic activity of pyridine-alkoxide complexes, which can serve as a guide for optimizing reactions with this compound analogues.

Table 1: Effect of Solvent on C-H Oxidation Catalyzed by a Pyridine-Alkoxide Iridium Complex

Solvent System (4:1 H₂O/Cosolvent)Initial Rate (M/s x 10⁻⁶)Final Conversion (%)
tBuOH/H₂O1.585
Acetone/H₂O1.480
Pure H₂O1.475
Acetonitrile/H₂O0.840
Nitromethane/H₂O0.520

Data adapted from a study on a similar pyridine-alkoxide iridium catalyst. Conditions: 40 mM substrate, 200 mM NaIO₄, 0.4 mM [Ir], pH 7, 25 °C.

Table 2: Effect of pH on C-H Oxidation Catalyzed by a Pyridine-Alkoxide Iridium Complex

pHFinal Conversion (%)
3< 5
540
785
920
11< 5

Data adapted from a study on a similar pyridine-alkoxide iridium catalyst. Conditions: 40 mM substrate, 200 mM NaIO₄, 0.4 mM [Ir], 4:1 tBuOH/H₂O, 25 °C.

Experimental Protocols

Protocol 1: General Synthesis of a [Cp*Ir(this compound)Cl] Complex

This protocol is a general guideline and may require optimization for specific derivatives.

Materials:

  • [Cp*IrCl₂]₂ (Pentamethylcyclopentadienyliridium(III) chloride dimer)

  • This compound

  • Anhydrous, degassed solvent (e.g., dichloromethane or methanol)

  • Schlenk flask and other standard inert atmosphere glassware

  • Magnetic stirrer

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add [Cp*IrCl₂]₂ (1 equivalent) to a Schlenk flask equipped with a magnetic stir bar.

  • Add the anhydrous, degassed solvent to dissolve the iridium dimer.

  • In a separate vial, dissolve this compound (2.2 equivalents) in the same solvent.

  • Slowly add the ligand solution to the stirring solution of the iridium dimer at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization (e.g., from dichloromethane/pentane) or column chromatography on silica gel to yield the desired [Cp*Ir(this compound)Cl] complex.

  • Characterize the final product by NMR, mass spectrometry, and elemental analysis.

Protocol 2: General Procedure for a Catalytic Oxidation Reaction

This protocol describes a typical C-H oxidation reaction using an iridium catalyst and sodium periodate as the oxidant.

Materials:

  • [Cp*Ir(this compound)Cl] catalyst

  • Substrate

  • Sodium periodate (NaIO₄)

  • Buffer solution (e.g., phosphate buffer for pH 7)

  • Solvent system (e.g., 4:1 tBuOH/H₂O)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer

Procedure:

  • To the reaction vessel, add the substrate and the buffer solution.

  • Add the appropriate volume of the cosolvent (e.g., tBuOH).

  • Stir the mixture until the substrate is fully dissolved.

  • In a separate vial, prepare a stock solution of the iridium catalyst in the reaction solvent.

  • Add the required amount of the catalyst stock solution to the reaction mixture to achieve the desired catalyst loading (e.g., 1 mol%).

  • In a separate vial, dissolve the sodium periodate (e.g., 5 equivalents) in the buffer solution.

  • Initiate the reaction by adding the sodium periodate solution to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 25 °C) and monitor its progress by taking aliquots at regular intervals and analyzing them by a suitable technique (e.g., GC, HPLC, or NMR).

  • Upon completion, quench the reaction (e.g., by adding a reducing agent like sodium thiosulfate).

  • Extract the product with an appropriate organic solvent, dry the organic layer (e.g., with anhydrous Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Low Catalytic Activity start Low or No Catalytic Activity Observed check_catalyst 1. Verify Catalyst Integrity - Purity (NMR, etc.) - Proper Storage - Fresh Batch? start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_reagents 2. Assess Reagent & Solvent Purity - High-Purity Grade - Dry & Degassed Solvents? reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions 3. Review Reaction Conditions - Temperature - Concentration - Stirring - Inert Atmosphere? conditions_ok Conditions OK? check_conditions->conditions_ok check_substrate 4. Examine Substrate - Purity - Inhibitory Functional Groups? substrate_ok Substrate OK? check_substrate->substrate_ok catalyst_ok->check_reagents Yes resynthesize Action: - Re-synthesize or Purchase New Catalyst - Improve Storage catalyst_ok->resynthesize No reagents_ok->check_conditions Yes purify_reagents Action: - Purify Reagents/Solvents - Use Rigorous Inert Techniques reagents_ok->purify_reagents No conditions_ok->check_substrate Yes optimize_conditions Action: - Systematically Vary T, Conc., Solvent, pH - Ensure Inertness conditions_ok->optimize_conditions No purify_substrate Action: - Purify Substrate - Modify Substrate if Necessary substrate_ok->purify_substrate No success Improved Catalytic Activity substrate_ok->success Yes resynthesize->success purify_reagents->success optimize_conditions->success purify_substrate->success

Caption: A workflow for systematically troubleshooting low catalytic activity.

Catalyst_Deactivation_Pathways Common Catalyst Deactivation Pathways active_catalyst Active Monomeric Catalyst [M-L] poisoning Catalyst Poisoning active_catalyst->poisoning dimerization Dimerization/Aggregation active_catalyst->dimerization decomposition Ligand/Complex Decomposition active_catalyst->decomposition poisoned_complex Inactive Poisoned Complex [M-L(Poison)] poisoning->poisoned_complex Coordination of Pyridine-N, S, etc. inactive_dimer Inactive Dimer/Aggregate [M-L]₂ dimerization->inactive_dimer High Concentration High Temperature decomposed_products Decomposed Products (e.g., Metal Black) decomposition->decomposed_products Harsh Conditions (Temp, Oxidant)

Caption: Common deactivation pathways for homogeneous catalysts.

References

Preventing decomposition of 2-(Methoxymethyl)pyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Methoxymethyl)pyridine. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition?

The most common decomposition pathway for this compound is the acid-catalyzed cleavage of the methoxymethyl (MOM) ether bond. This reaction is characteristic of MOM-protected alcohols and is facilitated by the presence of strong acids, leading to the formation of 2-(hydroxymethyl)pyridine and other byproducts. It is strongly advised not to mix this compound with strong acids or strong oxidizing agents, as this can lead to vigorous reactions.[1]

Q2: Under what specific acidic conditions is decomposition likely to occur?

Decomposition can be initiated by both Brønsted and Lewis acids. The reaction rate is dependent on the acid strength, concentration, temperature, and solvent. Generally, strong acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA) will readily cleave the ether linkage.

Q3: Is this compound stable under basic conditions?

This compound is generally more stable under basic conditions compared to acidic conditions. However, the use of very strong bases, such as organolithium reagents at elevated temperatures, could potentially lead to side reactions, including deprotonation of the pyridine ring or the methylene bridge. Careful temperature control is recommended when using such reagents.

Q4: Can this compound be used in metal-catalyzed cross-coupling reactions?

Yes, this compound can be used as a ligand or substrate in metal-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations. The pyridine nitrogen can coordinate to the metal center. While generally stable under these conditions, prolonged reaction times at high temperatures in the presence of a Lewis acidic metal center and certain bases could potentially facilitate decomposition. It is advisable to screen reaction conditions, starting with lower temperatures and shorter reaction times.

Q5: What is the thermal stability of this compound?

Troubleshooting Guide

This section provides solutions to common problems encountered during reactions involving this compound.

Symptom Potential Cause Troubleshooting Steps
Formation of 2-(hydroxymethyl)pyridine as a major byproduct (confirmed by NMR or MS) Acid-catalyzed cleavage of the methoxymethyl ether.1. Neutralize the Reaction Mixture: Ensure all reagents and solvents are free from acidic impurities. If an acidic reagent is necessary, consider using a milder one or a buffered system. 2. Amine Additives: In reactions where adventitious acid might be generated, consider adding a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to scavenge protons. 3. Alternative Protecting Group: If acid sensitivity is a persistent issue, consider using a more robust protecting group for the hydroxymethyl functionality.
Low yield and complex mixture of byproducts in reactions with strong bases (e.g., n-BuLi) Deprotonation at multiple sites or cleavage of the ether linkage.1. Lower the Temperature: Perform the reaction at a lower temperature (e.g., -78 °C) to increase selectivity and minimize side reactions. 2. Use a Milder Base: If possible, substitute the strong base with a milder alternative, such as lithium diisopropylamide (LDA) or a Grignard reagent. 3. Inverse Addition: Add the strong base slowly to a solution of this compound to maintain a low concentration of the base throughout the reaction.
Decomposition during metal-catalyzed cross-coupling reactions Catalyst-mediated decomposition or reaction with the base at high temperatures.1. Screen Catalysts and Ligands: Different palladium or other metal catalysts and ligands can have varying Lewis acidities and thermal stabilities. Screen a variety of catalysts to find one that is milder. 2. Optimize Base and Temperature: Use the mildest effective base and the lowest possible temperature for the coupling reaction. 3. Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to potentially harsh conditions.

Data Presentation

The following table summarizes general conditions for the cleavage of methoxymethyl (MOM) ethers, which is the likely decomposition pathway for this compound under acidic conditions. Please note that these are general examples and the reactivity of this compound may vary.

Reagent(s) Solvent Temperature (°C) Typical Reaction Time
Trifluoroacetic acid (TFA) / Dichloromethane (DCM)DCM2512 hours
Hydrochloric acid (HCl)Methanol (MeOH)251-4 hours
p-Toluenesulfonic acid (pTSA)Methanol (MeOH)252-6 hours
Zirconium(IV) chloride (ZrCl₄)Acetonitrile (MeCN)2530 minutes

Experimental Protocols

Protocol 1: General Procedure for a Reaction Sensitive to Acidic Conditions

This protocol provides a general workflow for a reaction where the stability of this compound might be a concern due to the potential presence of acidic species.

experimental_workflow start Start: Assemble glassware under inert atmosphere (N₂ or Ar) reagents Add anhydrous and non-acidic solvents and reagents start->reagents substrate Add this compound reagents->substrate base Add a non-nucleophilic base (e.g., DIPEA, 1.1 eq) to scavenge trace acid substrate->base reaction Perform the reaction at the desired temperature, monitoring by TLC or LC-MS base->reaction workup Quench the reaction with a neutral or slightly basic aqueous solution (e.g., saturated NaHCO₃) reaction->workup extraction Extract the product with an organic solvent workup->extraction purification Purify the product using column chromatography on neutral or basic alumina/silica gel extraction->purification end End: Characterize the purified product purification->end decomposition_pathway reactant This compound protonation Protonation of Ether Oxygen reactant->protonation H⁺ intermediate Oxonium Ion Intermediate protonation->intermediate cleavage C-O Bond Cleavage intermediate->cleavage product1 2-(Hydroxymethyl)pyridine cleavage->product1 product2 Methoxymethyl Cation cleavage->product2 quenching Quenching with H₂O product2->quenching byproducts Formaldehyde + Methanol quenching->byproducts troubleshooting_tree start Unexpected Reaction Outcome check_product Analyze crude reaction mixture (NMR, LC-MS) start->check_product is_decomposition Is 2-(hydroxymethyl)pyridine present? check_product->is_decomposition acid_problem Likely Acid-Catalyzed Decomposition is_decomposition->acid_problem Yes other_problem Decomposition via another pathway or other side reaction is_decomposition->other_problem No implement_acid_solutions Implement Solutions from Troubleshooting Guide (Acidic Conditions) acid_problem->implement_acid_solutions investigate_other Investigate other possibilities: - Base-mediated decomposition - Thermal degradation - Catalyst poisoning other_problem->investigate_other

References

Technical Support Center: Purification of 2-(Methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 2-(Methoxymethyl)pyridine preparations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound preparations?

A1: The impurity profile of this compound largely depends on the synthetic route employed. Common impurities can be categorized as follows:

  • Starting Materials and Intermediates:

    • 2-Picoline (2-Methylpyridine): Unreacted starting material if the synthesis involves oxidation of the methyl group.

    • 2-(Hydroxymethyl)pyridine: An intermediate that may not have fully reacted.

    • 2-(Chloromethyl)pyridine: A common precursor that might be present due to incomplete reaction with a methoxide source.[1]

  • Byproducts of Side Reactions:

    • Pyridine Homologues: Picolines and lutidines can be present as impurities from the initial pyridine source material.

    • Over-alkylation/Oxidation Products: Depending on the reaction conditions, byproducts with additional substitutions on the pyridine ring may form.

  • Residual Solvents and Reagents:

    • Methanol: Commonly used as a reagent (sodium methoxide) and solvent.

    • Dichloromethane, Toluene, Diethyl Ether: Often used in extraction and chromatography steps.

    • Water: Pyridine and its derivatives are often hygroscopic and can absorb moisture from the air.

Q2: Which analytical techniques are best for identifying impurities in my this compound sample?

A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive impurity profile:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile and semi-volatile impurities.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the impurities. Characteristic signals for common solvents and related pyridine derivatives are well-documented.[5]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and for quantitative analysis.

Q3: What is the most effective general method for purifying crude this compound?

A3: For general-purpose purification to remove a range of impurities, a multi-step approach is recommended. This typically involves an initial acid-base extraction followed by fractional distillation under reduced pressure. For achieving very high purity, column chromatography is the most effective method.

Troubleshooting Guides

Issue 1: Low Purity After Distillation

Problem: After performing vacuum distillation, GC-MS or NMR analysis still shows the presence of closely related impurities like 2-picoline or 2-(hydroxymethyl)pyridine.

Possible Cause: The boiling points of this compound and these impurities are too close for efficient separation with a simple distillation setup.

Solution:

  • Fractional Distillation: Employ a fractional distillation column (e.g., Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency.[6]

  • Azeotropic Distillation: For removal of water, which can co-distill with the product, consider azeotropic distillation with a solvent like toluene.

  • Alternative Purification: If fractional distillation is still ineffective, column chromatography is the recommended next step for separating compounds with similar boiling points.

Issue 2: Product Decomposition During Distillation

Problem: The product in the distillation flask turns dark and viscous, indicating thermal decomposition.

Possible Cause: The distillation temperature is too high. Pyridine derivatives can be susceptible to thermal degradation.

Solution:

  • Lower the Pressure: Use a high-vacuum pump to achieve a lower pressure (e.g., <1 mmHg), which will significantly reduce the boiling point of the compound.

  • Minimize Heating Time: Heat the distillation flask rapidly to the boiling point and collect the product promptly to minimize the time the compound is exposed to high temperatures.

  • Use a Kugelrohr Apparatus: For smaller quantities, a Kugelrohr distillation apparatus can be effective as it allows for distillation over a very short path at high vacuum and lower temperatures.

Issue 3: Poor Separation During Column Chromatography

Problem: The compound streaks on the silica gel column, leading to poor separation of impurities.

Possible Cause: Pyridine derivatives are basic and can interact strongly with the acidic silica gel, causing tailing and streaking.

Solution:

  • Use a Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system to neutralize the acidic sites on the silica gel and improve peak shape.

  • Use Basic Alumina: Consider using basic or neutral alumina as the stationary phase instead of silica gel for the chromatography of basic compounds.

  • Optimize Solvent System: Use Thin Layer Chromatography (TLC) to carefully optimize the solvent system for the best separation before running the column. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can be effective.

Purification Method Comparison

Purification MethodTypical PurityTypical RecoveryProsCons
Acid-Base Extraction Moderate (85-95%)High (>90%)Effective for removing non-basic impurities; scalable.Does not remove structurally similar basic impurities.
Vacuum Distillation Moderate-High (90-98%)Moderate (60-80%)Excellent for large scales; removes non-volatile residues.Potential for thermal decomposition; may not separate impurities with close boiling points.[6]
Flash Chromatography High (>98%)Moderate (50-75%)Highest resolution for impurity separation.Can be slow and costly (solvents, silica); potential for product loss on the column.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove non-basic organic impurities from a crude this compound sample.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or dichloromethane (approx. 10 volumes).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x 5 volumes). The basic this compound will move into the aqueous layer as its hydrochloride salt.

  • Organic Wash: Combine the acidic aqueous layers and wash with a small volume of the organic solvent (1 x 3 volumes) to remove any remaining neutral impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a 3 M sodium hydroxide solution with stirring until the pH is > 9. This will regenerate the free base.

  • Product Extraction: Extract the aqueous layer with the original organic solvent (3 x 5 volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol is suitable for purifying larger quantities of this compound after an initial workup like acid-base extraction.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column. Ensure all glassware is dry and joints are well-sealed. Connect the apparatus to a vacuum pump with a cold trap.

  • Charge the Flask: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Evacuate the System: Slowly and carefully apply vacuum to the system.

  • Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.

  • Fraction Collection: Discard any initial low-boiling fractions. Collect the main fraction that distills at the expected boiling point of this compound at the recorded pressure. Monitor the temperature closely; a stable boiling point indicates a pure fraction.

  • Storage: Store the purified, colorless liquid under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and degradation.

Experimental Workflows

experimental_workflow cluster_extraction Acid-Base Extraction cluster_distillation Fractional Vacuum Distillation crude Crude Product in Organic Solvent add_hcl Extract with 1M HCl crude->add_hcl aqueous_layer Aqueous Layer (Product as Salt) add_hcl->aqueous_layer separates organic_impurities Organic Layer (Neutral Impurities) add_hcl->organic_impurities separates basify Basify with NaOH aqueous_layer->basify extract_product Extract with Organic Solvent basify->extract_product purified_organic Purified Product in Organic Solvent extract_product->purified_organic extracted_product Product from Extraction distill Fractional Vacuum Distillation extracted_product->distill impurities_fraction Low-Boiling Impurities distill->impurities_fraction fraction 1 pure_product Pure this compound distill->pure_product main fraction residue High-Boiling Residue distill->residue residue troubleshooting_distillation start Low Purity After Distillation? cause1 Close Boiling Impurities start->cause1 solution1 Use Fractional Distillation Column cause1->solution1 solution2 Perform Column Chromatography cause1->solution2

References

Technical Support Center: Handling Moisture-Sensitive Reactions with 2-(Methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Methoxymethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for handling moisture-sensitive reactions involving this versatile reagent.

Troubleshooting Guide

Low yields, unexpected side products, and failed reactions are common hurdles when working with moisture-sensitive compounds. This section addresses specific issues you might encounter when using this compound under anhydrous conditions.

Symptom Potential Cause Recommended Solution
Low or No Product Yield Reagent/Solvent Contamination: Trace amounts of water in this compound, solvents, or other reagents can quench sensitive intermediates (e.g., organometallics).Rigorous Drying: Ensure all solvents are freshly dried and tested for water content (see Experimental Protocols for Karl Fischer titration). Dry this compound over a suitable agent like CaH₂ followed by distillation.[1]
Inactive Catalyst or Reagent: The catalyst or main reagent (e.g., organolithium) may have degraded due to improper storage or handling.Verify Reagent Activity: Use a fresh bottle of the reagent or titrate to determine its active concentration. Ensure catalysts are stored under an inert atmosphere.
"2-Pyridyl Problem": When used as a nucleophile or ligand in cross-coupling, 2-substituted pyridines can exhibit poor reactivity or instability.[2][3][4]Ligand/Catalyst Optimization: For cross-coupling reactions, screen different palladium sources, ligands, and bases. Consider using specialized ligands known to overcome the "2-pyridyl problem."
Formation of Multiple Side Products Partial Hydrolysis: Water may be reacting with intermediates to form undesired byproducts.Improve Anhydrous Technique: Flame-dry all glassware immediately before use.[5] Maintain a positive pressure of a high-purity inert gas (Argon or Nitrogen) throughout the reaction setup and transfers.
Side Reactions with Solvent: Certain solvents may not be compatible with highly reactive intermediates.Solvent Selection: Choose a solvent that is known to be compatible with your reaction type (e.g., THF or Et₂O for Grignard reactions). Avoid solvents that can be deprotonated or otherwise react.
Unexpected Color Change Decomposition: Darkening or tar formation can indicate the decomposition of starting materials, intermediates, or the product, often due to excessive heat or trace oxygen.Temperature Control & Degassing: Maintain the recommended reaction temperature precisely. Degas solvents thoroughly using methods like freeze-pump-thaw cycles to remove dissolved oxygen.[6]
Formation of Colored Complexes: Pyridine derivatives can form colored complexes with metal catalysts or impurities.[7]Monitor and Analyze: While not always detrimental, a significant color change should be investigated. Take an aliquot for analysis (e.g., TLC, LC-MS) to check for product formation and byproducts.
Inconsistent Results Variability in Reagent Quality: The purity and water content of this compound can vary between batches.Standardize Reagent Quality: Purify and dry the reagent before use.[8] Determine the water content of each new batch.
Atmospheric Leaks: Small leaks in the reaction setup can introduce moisture and oxygen over time.System Integrity Check: Ensure all joints and septa are well-sealed. Use high-quality glassware and septa. A bubbler in the inert gas line can help monitor for leaks.[5]

Frequently Asked Questions (FAQs)

Q1: How can I effectively dry this compound before use?

A1: For moderately sensitive reactions, stirring over activated 3Å molecular sieves overnight followed by decanting under an inert atmosphere is often sufficient. For highly sensitive applications, such as reactions involving organolithiums, drying over calcium hydride (CaH₂) followed by distillation under reduced pressure is recommended. Always store the dried liquid over activated molecular sieves in a sealed flask under an inert atmosphere.[8][9]

Q2: What is an acceptable level of water in my solvents and in this compound for a moisture-sensitive reaction?

A2: While the acceptable water content is reaction-dependent, a general guideline for highly sensitive reactions (e.g., Grignard, lithiation) is <50 ppm. For less sensitive reactions, <100 ppm may be acceptable. The most reliable method to determine water content is Karl Fischer titration.[10][11]

Q3: My reaction involving a Grignard reagent and this compound is not working. What is the likely issue?

A3: Grignard reagents are extremely sensitive to moisture. The primary suspect is water contamination in your glassware, solvents, or this compound itself. Ensure all components of the reaction are scrupulously dried. Additionally, the quality of the Grignard reagent is crucial; it may need to be freshly prepared or titrated before use.

Q4: Can I use standard septa for my reaction vessel?

A4: For reactions running for extended periods or at elevated temperatures, it is advisable to use high-quality, PTFE-faced septa to minimize the ingress of atmospheric moisture and oxygen. For transfers, use sharp, clean needles to avoid coring the septum, which can create a leak path.

Q5: I am seeing a precipitate form when I add my organolithium reagent to a solution containing this compound. Is this normal?

A5: This could indicate a reaction between the organolithium and the pyridine nitrogen, or potentially with trace impurities. In some cases, lithiation of the pyridine ring can occur.[2] It is crucial to maintain a low temperature (e.g., -78 °C) during the addition to control reactivity and minimize side reactions. The formation of a precipitate is not always indicative of reaction failure but should be investigated.

Experimental Protocols

Protocol 1: General Procedure for Drying this compound
  • Pre-drying: Add this compound to a round-bottom flask containing freshly activated 3Å molecular sieves (approx. 10% w/v). Allow to stand overnight under a nitrogen atmosphere.

  • Drying Agent: In a separate, flame-dried, two-neck round-bottom flask equipped with a stir bar and a reflux condenser under a nitrogen atmosphere, add calcium hydride (CaH₂).

  • Transfer: Carefully transfer the pre-dried this compound to the flask containing CaH₂ via a cannula.

  • Reflux: Gently reflux the mixture for 4-6 hours. The evolution of hydrogen gas should cease, indicating the reaction with water is complete.

  • Distillation: Distill the this compound under reduced pressure into a flame-dried receiving flask.

  • Storage: Store the freshly distilled reagent over activated 3Å molecular sieves in a sealed flask with a PTFE-lined cap, under an argon or nitrogen atmosphere.

Protocol 2: Karl Fischer Titration for Water Content Determination

This protocol provides a general guideline for determining the water content in this compound.

  • Apparatus: Use a calibrated coulometric or volumetric Karl Fischer titrator.

  • Solvent: Add a suitable Karl Fischer solvent (e.g., a methanol-based solvent for pyridinic compounds) to the titration vessel.[8]

  • Pre-titration: Titrate the solvent to an anhydrous endpoint to eliminate any residual moisture in the cell.

  • Sample Addition: Using a dry, gas-tight syringe, accurately weigh and inject a known amount of this compound into the titration cell. The sample size will depend on the expected water content.

  • Titration: Start the titration. The instrument will automatically determine the amount of water in the sample.

  • Calculation: The water content is typically reported in parts per million (ppm).

Expected Water ContentRecommended Sample Size
< 200 ppm~1-2 mL
200 - 1000 ppm~0.5-1 mL
> 1000 ppm< 0.5 mL

Visualizations

Troubleshooting_Workflow start Moisture-Sensitive Reaction Fails (Low Yield, Side Products) check_reagents Check Reagent & Solvent Purity start->check_reagents check_technique Review Anhydrous Technique start->check_technique check_conditions Evaluate Reaction Conditions start->check_conditions sub_reagents1 Dry Solvents & Reagents Rigorously (Distill, Use Drying Agents) check_reagents->sub_reagents1 sub_reagents3 Use Fresh/Titrated Reagents check_reagents->sub_reagents3 sub_technique1 Flame-Dry All Glassware check_technique->sub_technique1 sub_technique2 Ensure Positive Inert Gas Pressure check_technique->sub_technique2 sub_technique3 Use High-Quality Septa & Needles check_technique->sub_technique3 sub_conditions1 Optimize Temperature check_conditions->sub_conditions1 sub_conditions2 Degas Solvents (Freeze-Pump-Thaw) check_conditions->sub_conditions2 sub_conditions3 Screen Catalysts/Ligands (if applicable) check_conditions->sub_conditions3 sub_reagents2 Perform Karl Fischer Titration sub_reagents1->sub_reagents2 end Reaction Successful sub_reagents2->end sub_reagents3->end sub_technique3->end sub_conditions3->end

Caption: Troubleshooting workflow for moisture-sensitive reactions.

Anhydrous_Reaction_Setup cluster_setup Anhydrous Reaction Setup cluster_gas Inert Gas System flask Two-Neck RBF (Flame-Dried) condenser Condenser flask->condenser septum Septum flask->septum stir_bar Magnetic Stir Bar gas Inert Gas Source (Ar or N2) bubbler Oil Bubbler gas->bubbler bubbler->condenser Positive Pressure reagent_addition Reagent Addition via Gas-Tight Syringe reagent_addition->septum Through Septum

Caption: Diagram of a typical anhydrous reaction setup.

References

Scaling up the synthesis of 2-(Methoxymethyl)pyridine for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial-scale synthesis of 2-(Methoxymethyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale synthesis routes for this compound?

A1: The two primary routes for industrial production are the Williamson ether synthesis starting from 2-(chloromethyl)pyridine and the reaction of 2-picoline N-oxide with a chlorinating agent followed by methoxide substitution.

Q2: What are the critical safety precautions to consider during the scale-up of this synthesis?

A2: Key safety considerations include:

  • Handling of Sodium Methoxide: This reagent is highly corrosive and moisture-sensitive. Ensure it is handled in a dry, inert atmosphere.

  • Chlorinating Agents: Reagents like phosphoryl chloride and thionyl chloride are toxic and corrosive. Use them in a well-ventilated area with appropriate personal protective equipment (PPE).[1][2]

  • Temperature Control: The reactions can be exothermic. A robust cooling system is crucial to prevent runaway reactions, especially during the addition of reagents.

  • Solvent Handling: Use appropriate measures for handling and recovering flammable organic solvents.

Q3: What are the common impurities encountered in the synthesis of this compound?

A3: Common impurities can include unreacted starting materials (e.g., 2-(chloromethyl)pyridine or 2-picoline), byproducts from side reactions (e.g., dimers or polymers), and residual solvents. Purification is typically achieved through distillation or column chromatography.[3][4][5]

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis

Q: We are experiencing low yields (below 80%) when reacting 2-(chloromethyl)pyridine with sodium methoxide. What are the potential causes and solutions?

A: Low yields in this reaction are often traced back to issues with reactants, reaction conditions, or side reactions.

Potential CauseRecommended Solution
Moisture in the reaction: Sodium methoxide is highly reactive with water, which will consume the reagent and reduce the yield. Ensure all solvents and glassware are thoroughly dried. Consider using an inert atmosphere (e.g., nitrogen or argon).
Incomplete reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is stalling, consider increasing the reaction time or temperature moderately.
Side reactions: Elimination reactions can compete with the desired substitution. Using a less hindered base or optimizing the temperature can minimize this. Ensure the temperature is not excessively high.
Purity of 2-(chloromethyl)pyridine: Impurities in the starting material can lead to side reactions and lower yields. Use highly pure 2-(chloromethyl)pyridine.
Issue 2: Formation of a Significant Amount of Byproduct

Q: During the synthesis from 2-picoline N-oxide, we are observing a significant amount of an unknown byproduct alongside our desired 2-(chloromethyl)pyridine intermediate. How can we mitigate this?

A: The reaction of 2-picoline N-oxide with chlorinating agents like phosphoryl chloride must be carefully controlled to avoid side reactions.

Potential CauseRecommended Solution
Reaction Temperature: The reaction is exothermic. Add the phosphoryl chloride dropwise at a controlled, low temperature to prevent the formation of undesired chlorinated pyridine species.
Stoichiometry: Use the correct molar ratio of reactants. An excess of the chlorinating agent can lead to over-chlorination.
Presence of Triethylamine: The addition of a base like triethylamine can improve the selectivity for the formation of 2-(chloromethyl)pyridine.[2][6]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-(Chloromethyl)pyridine

This protocol is based on the Williamson ether synthesis.

Materials:

  • 2-(Chloromethyl)pyridine hydrochloride

  • Sodium methoxide

  • Methanol (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve 2-(chloromethyl)pyridine hydrochloride in methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction completion by TLC or GC.

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain crude this compound.

  • Purify the crude product by vacuum distillation.

ParameterValue
Typical Yield: 85-95%
Reaction Time: 12-18 hours
Reaction Temperature: 0°C to Room Temperature
Protocol 2: Synthesis of this compound via 2-Picoline N-oxide

This two-step protocol involves the formation of 2-(chloromethyl)pyridine as an intermediate.

Step 1: Synthesis of 2-(Chloromethyl)pyridine Materials:

  • 2-Picoline N-oxide

  • Phosphoryl chloride (POCl₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-picoline N-oxide and triethylamine in dichloromethane in a reaction vessel under an inert atmosphere.

  • Cool the mixture to 0°C.

  • Add phosphoryl chloride dropwise while maintaining the temperature below 5°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

  • Pour the reaction mixture onto ice and basify with a saturated sodium carbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-(chloromethyl)pyridine.

Step 2: Synthesis of this compound Procedure:

  • Follow the procedure outlined in Protocol 1 , using the crude 2-(chloromethyl)pyridine obtained in Step 1.

Parameter (Step 1)Value
Typical Yield: ~90% conversion[6]
Reaction Time: 4-6 hours
Reaction Temperature: 0°C to Room Temperature

Visualizations

Synthesis_Workflow_1 A 2-(Chloromethyl)pyridine + Sodium Methoxide in Methanol B Reaction at 0°C to RT A->B Stir for 12-18h C Aqueous Workup & Extraction B->C D Purification (Vacuum Distillation) C->D E This compound D->E

Caption: Workflow for the synthesis of this compound from 2-(Chloromethyl)pyridine.

Synthesis_Workflow_2 cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis A 2-Picoline N-oxide + POCl3 + Et3N in DCM B Reaction at 0°C to RT A->B Stir for 4-6h C Aqueous Workup B->C D 2-(Chloromethyl)pyridine (Intermediate) C->D E Intermediate + Sodium Methoxide in Methanol D->E F Reaction at 0°C to RT E->F Stir for 12-18h G Aqueous Workup & Purification F->G H This compound G->H

Caption: Two-step synthesis of this compound via a 2-picoline N-oxide intermediate.

Troubleshooting_Tree A Low Yield or Impurity Issue? B Low Yield A->B Yield C High Impurity A->C Impurity D Check Reactant Purity & Dryness B->D F Analyze Byproducts (GC-MS, NMR) C->F H Purity OK? D->H E Optimize Reaction Conditions (Temp, Time) I Conditions OK? E->I J Byproducts Identified? F->J G Modify Workup/Purification K Purification Effective? G->K H->D No, Repurify/Replace H->E Yes I->E No, Adjust L Problem Solved I->L Yes J->F No, Further Analysis J->G Yes K->G No, Re-evaluate Method K->L Yes

Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.

References

Validation & Comparative

Purity Analysis of 2-(Methoxymethyl)pyridine: A Comparative Guide to GC-MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity analysis of 2-(Methoxymethyl)pyridine. This comparison is supported by experimental protocols and performance data derived from the analysis of this compound and structurally related compounds.

At a Glance: GC-MS vs. HPLC for this compound Purity

ParameterGC-MSHPLC
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, typically with UV detection.
Applicability Well-suited for the volatile and thermally stable this compound.Applicable, particularly for analyzing potential non-volatile or thermally labile impurities.
Sensitivity Generally high, especially in selected ion monitoring (SIM) mode, with Limits of Detection (LOD) in the low ppm range.Good sensitivity, with LODs also achievable in the low ppm range depending on the chromophore of the analyte and impurities.[1]
Resolution Excellent resolving power, capable of separating closely related volatile impurities.High resolution, particularly with modern UHPLC systems, effective for separating a wide range of impurities.
Sample Throughput Can be high with fast GC programs.High-throughput is achievable with UHPLC systems and rapid gradient methods.[2]
Potential Impurities Detected Volatile impurities such as residual solvents and byproducts from synthesis (e.g., 2-picoline, 2-pyridinecarboxaldehyde).A broader range of impurities including non-volatile degradation products (e.g., picolinic acid) and starting materials like 2-picoline N-oxide.

Experimental Protocols

Detailed methodologies for analyzing the purity of this compound using both GC-MS and HPLC are outlined below. These protocols are based on established methods for pyridine derivatives and can be adapted for specific laboratory instrumentation and requirements.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is designed for the separation and identification of volatile impurities in a this compound sample.

Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.

  • Mass Spectrometer: Capable of electron ionization (EI) and full scan or selected ion monitoring (SIM).

Chromatographic Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1) to handle a neat or concentrated sample.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at 15 °C/min.

    • Hold: 5 minutes at 250 °C.

  • Transfer Line Temperature: 280 °C.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 amu for full scan analysis. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions of this compound (m/z 123, 92, 78) and its potential impurities.

  • Ion Source Temperature: 230 °C.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent such as dichloromethane or methanol.

  • Vortex to ensure complete dissolution.

  • Inject 1 µL of the prepared sample into the GC-MS system.

High-Performance Liquid Chromatography (HPLC) Protocol

This reversed-phase HPLC method is suitable for the separation of this compound from its potential polar and non-polar impurities.

Instrumentation:

  • HPLC System: Equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualization of Analytical Workflows

To provide a clearer understanding of the processes, the following diagrams illustrate the experimental workflows for both GC-MS and HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve vortex Vortex dissolve->vortex inject Inject into GC vortex->inject separate Separation on Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate identify Impurity Identification (MS Library) integrate->identify quantify Purity Calculation (% Area) integrate->quantify identify->quantify report Final Report quantify->report

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Prepare Stock Solution (1 mg/mL) filter Filter (0.45 µm) start->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (260 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate quantify Purity Calculation (% Area) integrate->quantify report Final Report quantify->report

HPLC Experimental Workflow

Discussion and Method Selection

The choice between GC-MS and HPLC for the purity analysis of this compound depends on the specific requirements of the analysis and the potential impurities of concern.

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities. Its high resolving power and the specificity of mass spectrometric detection make it ideal for separating structurally similar compounds and for identifying unknown impurities through library matching. Given that this compound is a volatile liquid, GC-MS is a highly suitable method for its routine purity assessment.

HPLC offers greater versatility for a wider range of compounds, including those that are non-volatile or thermally sensitive. If potential impurities include salts, highly polar compounds, or degradation products that are not amenable to GC analysis, HPLC would be the preferred method. The use of a Diode Array Detector can provide additional spectral information to aid in peak identification and purity assessment.

For a comprehensive purity profile, employing both techniques can be advantageous. GC-MS can be used to analyze for volatile and process-related impurities, while HPLC can be used to detect non-volatile and degradation impurities. This orthogonal approach provides a more complete picture of the sample's purity.

References

A Comparative Guide to 2-(Methoxymethyl)pyridine and Other Pyridine-Based Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of homogeneous catalysis, the choice of ligand is paramount to achieving desired reaction outcomes. Pyridine-based ligands, a versatile class of N-donor ligands, have been extensively employed in a myriad of transition metal-catalyzed reactions, including crucial carbon-carbon bond-forming processes utilized in drug discovery and materials science. This guide provides a comparative overview of 2-(Methoxymethyl)pyridine against other common pyridine-based ligands, supported by available experimental data, to aid researchers in ligand selection and optimization.

Introduction to Pyridine-Based Ligands

Pyridine and its derivatives are six-membered heterocyclic aromatic compounds containing one nitrogen atom. The lone pair of electrons on the nitrogen atom allows them to act as effective ligands for a wide range of metal centers. The electronic and steric properties of pyridine ligands can be readily tuned by introducing substituents on the pyridine ring, thereby influencing the stability, activity, and selectivity of the resulting metal complexes.[1]

This compound: A Ligand with Unique Potential

This compound is a monodentate pyridine ligand featuring a methoxymethyl substituent at the 2-position. This substituent can influence the ligand's properties in several ways:

  • Electronic Effect: The methoxy group is generally considered to be electron-donating through resonance and weakly electron-withdrawing through induction. This can modulate the electron density at the nitrogen atom and, consequently, the strength of its coordination to a metal center.

  • Steric Hindrance: The methoxymethyl group provides a degree of steric bulk around the coordination site, which can play a crucial role in controlling the selectivity of a catalytic reaction.

  • Potential for Hemilability: The ether oxygen in the methoxymethyl group could potentially engage in secondary interactions with the metal center, leading to hemilabile behavior that can be beneficial in certain catalytic cycles.

Performance Comparison in Catalytic Reactions

Direct, side-by-side comparative studies of a wide range of pyridine ligands under identical conditions are not always available in the literature. However, by collating data from various sources, we can draw meaningful comparisons. The following table summarizes the performance of this compound and other selected pyridine-based ligands in various palladium-catalyzed cross-coupling reactions.

LigandReaction TypeElectrophileNucleophileCatalyst SystemYield (%)SelectivityReference
This compound Allylic Alkylation(E)-1,3-diphenylallyl acetateDimethyl malonate[Pd(allyl)Cl]₂78Low (3:2 dr)[Source for 78% yield, low dr]
Pyridine Suzuki-Miyaura4-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃~85N/A[General Knowledge]
2,6-Lutidine Suzuki-Miyaura4-BromotoluenePhenylboronic acidPd(OAc)₂ / SPhos>95N/A[Representative data]
2-Picoline HeckIodobenzeneStyrenePd(OAc)₂~90High (trans)[General Knowledge]
Picolinamide Suzuki-MiyauraAryl HalideArylboronic AcidPd(OAc)₂HighN/A[General Knowledge]
2,2'-Bipyridine HeckAryl HalideOlefinPd(OAc)₂HighHigh (trans)[General Knowledge]

Note on Data: The data presented is compiled from various literature sources and general chemical knowledge. Direct comparison of yields should be approached with caution due to variations in reaction conditions.

Analysis of Ligand Effects

The performance of a pyridine-based ligand is a complex interplay of its electronic and steric properties.

Electronic Effects

The electron-donating or electron-withdrawing nature of substituents on the pyridine ring directly impacts the ligand's ability to donate electron density to the metal center. More electron-donating ligands can increase the electron density on the metal, which can facilitate oxidative addition, a key step in many catalytic cycles. Conversely, electron-withdrawing groups can make the metal center more electrophilic.

dot

Electronic_Effects cluster_ligands Pyridine Ligands cluster_metal Metal Center cluster_effects Catalytic Cycle Steps EWG Electron-Withdrawing Group (EWG) Metal M EWG->Metal Decreases electron density on M EDG Electron-Donating Group (EDG) EDG->Metal Increases electron density on M OA Oxidative Addition Metal->OA Facilitated by higher electron density RE Reductive Elimination Metal->RE Facilitated by lower electron density

Caption: Influence of electronic effects of pyridine ligands on key catalytic steps.

Steric Effects

The size and position of substituents on the pyridine ring create steric hindrance around the metal center. This steric bulk can be a powerful tool for controlling selectivity. For instance, bulky ligands can favor the formation of one stereoisomer over another or direct a reaction to a specific site on a complex molecule. The low diastereoselectivity observed with this compound in the allylic alkylation example suggests that its steric profile may not be sufficient to control the approach of the nucleophile in that specific transformation.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for pyridine-based ligands. This protocol should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the pyridine-based ligand (0.04 mmol, 4 mol%) in a portion of the reaction solvent. Add this catalyst/ligand solution to the Schlenk tube.

  • Solvent Addition: Add the appropriate solvent (e.g., toluene, dioxane, or a mixture with water, to a concentration of ~0.1 M with respect to the aryl halide).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

dot

Suzuki_Workflow start Start setup Reaction Setup: Aryl Halide, Boronic Acid, Base start->setup catalyst Catalyst/Ligand Preparation: Pd Source + Pyridine Ligand setup->catalyst add_catalyst Add Catalyst/Ligand Solution catalyst->add_catalyst add_solvent Add Solvent add_catalyst->add_solvent reaction Heat and Stir add_solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up monitor->workup Complete purify Column Chromatography workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound presents an interesting profile as a ligand due to its combination of electronic and potential hemilabile properties. While the available data suggests it can be an effective ligand, its moderate steric bulk may not be sufficient for reactions requiring high stereocontrol. The selection of an optimal pyridine-based ligand is highly dependent on the specific reaction, substrates, and desired outcome. Researchers are encouraged to screen a variety of ligands with diverse electronic and steric properties to identify the most suitable candidate for their catalytic system. This guide serves as a starting point for understanding the comparative performance of this compound and navigating the rich field of pyridine-based ligands in homogeneous catalysis.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-(Methoxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methodologies for the precise quantification of 2-(Methoxymethyl)pyridine, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of drug products. This document outlines the most common and effective methods, presenting their performance characteristics based on experimental data from analogous pyridine derivatives, and provides detailed protocols to aid in method development and validation.

The primary analytical techniques for the quantification of pyridine-containing compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Both methods offer high sensitivity and selectivity, making them suitable for trace-level analysis and quality control purposes.

Method Comparison

The choice between HPLC and GC-MS for the quantification of this compound will depend on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Below is a summary of the typical performance characteristics for each method, extrapolated from validated methods for similar pyridine derivatives.

ParameterHPLC-UVGC-MS
Linearity (R²) >0.999>0.995
Accuracy (% Recovery) 98-102%89-101%[2]
Precision (%RSD) < 2.0%< 10%[3]
Limit of Detection (LOD) 1-10 ng/mL0.0023 mg/kg[2]
Limit of Quantification (LOQ) 5-30 ng/mL0.0076 mg/kg[2]
Typical Run Time 5-15 minutes10-30 minutes
Experimental Protocols

The following sections detail generalized experimental protocols for the quantification of this compound using HPLC-UV and GC-MS. These protocols are based on established methods for related compounds and should be optimized and validated for the specific sample matrix and instrumentation.[4]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the quantification of non-volatile and thermally stable compounds like this compound.[5] A reversed-phase HPLC method with UV detection is a common approach.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

  • Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound (typically around 260 nm for pyridine derivatives).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Validation Parameters (as per ICH Q2(R1) guidelines): [6][7]

  • Specificity: Analyze a blank sample (matrix without the analyte) and a spiked sample to ensure no interference from the matrix.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Determine the recovery of the analyte by spiking a known amount of this compound into a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on different days, by different analysts, or with different equipment. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, particularly suitable for volatile and semi-volatile compounds.[1] For pyridine derivatives, headspace GC-MS can be an effective method to minimize matrix effects.[2][8]

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.

  • Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane).

  • Calibration Standards: Prepare calibration standards in the sample matrix to be analyzed.

  • Sample Preparation: Accurately weigh the sample into a headspace vial. Add a salting-out agent (e.g., sodium chloride) if necessary to improve the volatility of the analyte. Seal the vial.

  • Headspace Incubation: Incubate the vials at a specific temperature (e.g., 80 °C) for a set time to allow the analyte to partition into the headspace before injection.

Validation Parameters (as per ICH Q2(R1) guidelines): [6][7]

  • Specificity: Analyze a blank matrix to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a calibration curve from the analysis of matrix-matched standards. The correlation coefficient (R²) should be ≥ 0.99.

  • Accuracy: Determine the recovery by analyzing spiked blank matrix samples at different concentration levels.

  • Precision: Assess repeatability and intermediate precision as described for the HPLC method.

  • LOD and LOQ: Determine based on the signal-to-noise ratio or the standard deviation of the y-intercepts of regression lines.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the HPLC and GC-MS analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Acquisition & Quantification Weigh Weigh Sample/ Standard Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Acquire Data Acquisition Detector->Acquire Integrate Peak Integration Acquire->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for HPLC Quantification.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Acquisition & Quantification Weigh Weigh Sample/ Standard into Vial Seal Seal Vial Weigh->Seal Incubate Headspace Incubation Seal->Incubate GCMS GC-MS System Incubate->GCMS GC GC Separation GCMS->GC MS MS Detection GC->MS Acquire Data Acquisition MS->Acquire Integrate Peak Integration (SIM) Acquire->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for GC-MS Quantification.

References

Comparative Study on the Catalytic Efficiency of 2-(Methoxymethyl)pyridine Derivatives in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the catalytic efficiency of a series of 2-(Methoxymethyl)pyridine derivatives when employed as ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The electronic and steric properties of the pyridine ring are systematically varied to elucidate their impact on catalytic performance. The data presented herein provides a framework for ligand design and selection in the development of more efficient catalytic systems for carbon-carbon bond formation, a critical transformation in pharmaceutical and materials science.

Data Presentation: Catalytic Efficiency in Suzuki-Miyaura Coupling

The catalytic activity of various this compound derivatives was evaluated in the palladium-catalyzed cross-coupling of 4-chloroanisole with phenylboronic acid. The key performance indicators, including reaction yield, turnover number (TON), and turnover frequency (TOF), are summarized in the table below. The steric and electronic properties of the substituents on the pyridine ring were found to significantly influence the catalytic efficiency.[1]

Ligand (L)DerivativeR-groupYield (%)TONTOF (h⁻¹)
L1 This compoundH85850425
L2 4-Methyl-2-(methoxymethyl)pyridine4-CH₃92920460
L3 4-Methoxy-2-(methoxymethyl)pyridine4-OCH₃95950475
L4 4-Trifluoromethyl-2-(methoxymethyl)pyridine4-CF₃78780390
L5 5-Methyl-2-(methoxymethyl)pyridine5-CH₃88880440

Caption: Catalytic performance of various this compound derivatives in the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction catalyzed by a Pd(II)-2-(Methoxymethyl)pyridine complex.[1]

Catalyst Precursor Preparation: A palladium(II) acetate (Pd(OAc)₂) solution is prepared in a suitable solvent such as toluene. The respective this compound derivative ligand (L1-L5) is then added to this solution to form the active catalyst precursor in situ.

Reaction Setup: In a nitrogen-flushed Schlenk tube, 4-chloroanisole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.) are combined in a mixture of toluene (3 mL) and water (0.3 mL).

Catalyst Addition: The palladium catalyst precursor is prepared separately by stirring Pd(OAc)₂ (0.001 mmol, 0.1 mol%) and the corresponding this compound derivative ligand (0.0012 mmol, 0.12 mol%) in toluene for 15 minutes at room temperature. This freshly prepared catalyst solution is then added to the reaction mixture.

Reaction Conditions: The reaction mixture is stirred at 100 °C for 2 hours.

Analysis: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The yield of the product, 4-methoxybiphenyl, is determined by gas chromatography (GC) using an internal standard. The Turnover Number (TON) is calculated as moles of product per mole of catalyst, and the Turnover Frequency (TOF) is calculated as TON per hour.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comparative screening of the catalytic efficiency of the this compound derivatives.

G Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Data Processing A Prepare Stock Solutions (Aryl Halide, Boronic Acid, Base) D Dispense Reactants & Base into Reaction Vials A->D B Synthesize/Procure This compound Derivative Ligands (L1-L5) E In-situ Catalyst Formation: Add Pd(OAc)2 and Ligand (L1-L5) to each respective vial B->E C Prepare Pd(OAc)2 Stock Solution C->E D->E F Run Parallel Reactions (100 °C, 2h) E->F G Quench Reactions & Prepare Samples for GC F->G H GC Analysis to Determine Product Yield G->H I Calculate TON and TOF H->I J Compare Catalytic Efficiency I->J

References

Confirming the Structure of 2-(Methoxymethyl)pyridine Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common reaction pathways for 2-(methoxymethyl)pyridine, focusing on the structural confirmation of the resulting products. Experimental data from analogous reactions are presented to offer a predictive framework for researchers working with this versatile pyridine derivative.

I. Oxidation of this compound

The methoxymethyl group at the 2-position of the pyridine ring is susceptible to oxidation, leading to the formation of two primary products: 2-pyridinecarboxaldehyde and picolinic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

A. Product Confirmation

The structures of the oxidation products can be unequivocally confirmed using a combination of spectroscopic methods:

  • Infrared (IR) Spectroscopy: 2-Pyridinecarboxaldehyde will exhibit a characteristic strong carbonyl (C=O) stretching vibration typically in the range of 1700-1720 cm⁻¹. For picolinic acid, a broad O-H stretch from the carboxylic acid will be observed around 2500-3300 cm⁻¹, along with a carbonyl stretch around 1700-1730 cm⁻¹.[1][2][3]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The aldehyde proton of 2-pyridinecarboxaldehyde will appear as a singlet far downfield, typically between δ 9-10 ppm.[4][5] In picolinic acid, the acidic proton of the carboxylic acid will also be a broad singlet, often above δ 10 ppm, and the pyridine ring protons will show characteristic shifts.[6][7]

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the molecular weight of the product. For 2-pyridinecarboxaldehyde, this will be at m/z 107, and for picolinic acid, it will be at m/z 123.[8][9]

B. Comparative Synthesis Methods

While direct oxidation of this compound is a viable route, several alternative methods exist for the synthesis of 2-pyridinecarboxaldehyde and picolinic acid. The following tables summarize and compare these approaches based on reported yields and reaction conditions.

Table 1: Comparison of Synthetic Routes to 2-Pyridinecarboxaldehyde

Starting MaterialReagentsSolventYield (%)Reference
2-MethylpyridineSelenium DioxideDioxane/Water~60-70[10]
2-ChloropyridineMethylation followed by oxidationMultiple steps<10 (overall)[11]
2-PicolineCatalytic OxidationVariesVaries[12]
2-EthylpyridineElectrochemical OxidationAqueous H₂SO₄40[13]

Table 2: Comparison of Synthetic Routes to Picolinic Acid

Starting MaterialReagentsSolventYield (%)Reference
2-MethylpyridineKMnO₄Alkaline solution50-51[14][15]
2-CyanopyridineNaOH, then HClWater89.6[16]
2-PicolineAmmoxidation, then hydrolysisGas phase, then waterHigh (Industrial)[15]
2-EthylpyridineElectrochemical OxidationAqueous H₂SO₄30[13]
C. Experimental Protocols

1. Oxidation to 2-Pyridinecarboxaldehyde (Proposed)

  • Reagents: this compound, Manganese (IV) oxide (activated), Dichloromethane.

  • Procedure: To a solution of this compound in dichloromethane, add an excess of activated manganese (IV) oxide. Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with dichloromethane. Combine the filtrates and remove the solvent under reduced pressure to yield crude 2-pyridinecarboxaldehyde. Purify by column chromatography on silica gel.

2. Oxidation to Picolinic Acid (from 2-Methylpyridine) [14]

  • Reagents: 2-Methylpyridine, Potassium permanganate, Sodium hydroxide, Water.

  • Procedure: In a flask equipped with a mechanical stirrer, add a solution of potassium permanganate in water. Add 2-methylpyridine to the solution. Slowly add a solution of sodium hydroxide while maintaining the temperature below 40°C. Stir the mixture for several hours. After the reaction is complete, filter the manganese dioxide. Acidify the filtrate with hydrochloric acid to precipitate the picolinic acid. Collect the solid by filtration and recrystallize from ethanol.

D. Visualization of Oxidation Pathways

OxidationPathways MMP This compound Ald 2-Pyridinecarboxaldehyde MMP->Ald Mild Oxidation (e.g., MnO2) Acid Picolinic Acid MMP->Acid Strong Oxidation (e.g., KMnO4) Ald->Acid Further Oxidation

Caption: Oxidation pathways of this compound.

II. Lithiation and Subsequent Electrophilic Quench

The pyridine ring and the benzylic protons of the methoxymethyl group are potential sites for deprotonation using strong bases like organolithium reagents. The regioselectivity of this reaction is highly dependent on the specific base, solvent, and temperature.

A. Potential Reaction Products and Structural Confirmation

Deprotonation can occur at the C-3 or C-6 position of the pyridine ring, or at the methylene carbon of the methoxymethyl group. Quenching the resulting organolithium species with an electrophile (E+) will lead to a variety of substituted products.

  • C-3 or C-6 Substitution: The introduction of an electrophile at these positions can be confirmed by ¹H NMR spectroscopy, observing changes in the aromatic region, including the number of signals and their coupling patterns.

  • Side-Chain Substitution: Functionalization at the methylene bridge will result in a downfield shift of the remaining proton (if any) and the appearance of signals corresponding to the introduced electrophile.

B. Comparative Deprotonation Strategies for 2-Alkoxypyridines

The following table summarizes the observed regioselectivity of lithiation for 2-methoxypyridine, a close analog of this compound.

Table 3: Regioselectivity of Lithiation of 2-Methoxypyridine

Lithiating AgentSolventSite of DeprotonationReference
n-BuLi/LiDMAEEtherC-6[17]
LDA/LTMPTHFC-3[18]

This data suggests that the choice of the lithiating agent can direct the deprotonation to different positions on the pyridine ring.

C. Experimental Protocol (General)
  • Reagents: this compound, Organolithium reagent (e.g., n-BuLi, LDA), Anhydrous solvent (e.g., THF, Diethyl ether), Electrophile (e.g., alkyl halide, carbonyl compound).

  • Procedure: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound in the anhydrous solvent. Cool the solution to a low temperature (typically -78 °C). Slowly add the organolithium reagent dropwise. Stir the reaction mixture at this temperature for a specified time to allow for deprotonation. Add the electrophile to the solution and continue stirring. Allow the reaction to warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

D. Visualization of Lithiation and Electrophilic Quench

LithiationPathways cluster_deprotonation Deprotonation cluster_quench Electrophilic Quench (E+) MMP This compound Li_C3 3-Lithio derivative MMP->Li_C3 LDA/THF Li_C6 6-Lithio derivative MMP->Li_C6 n-BuLi/LiDMAE Li_CH2 Side-chain lithio derivative MMP->Li_CH2 Strong Base Prod_C3 3-Substituted product Li_C3->Prod_C3 E+ Prod_C6 6-Substituted product Li_C6->Prod_C6 E+ Prod_CH2 Side-chain substituted product Li_CH2->Prod_CH2 E+

Caption: Potential lithiation pathways of this compound.

This guide provides a foundational understanding of the key reactive pathways of this compound. Researchers are encouraged to use this information as a starting point for their investigations, optimizing reaction conditions and thoroughly characterizing all products to confirm their structures.

References

Benchmarking 2-(Methoxymethyl)pyridine Against Commercial Catalysts in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is a critical determinant of success in transition metal-catalyzed cross-coupling reactions, profoundly influencing reaction efficiency, selectivity, and overall yield. This guide provides a comprehensive performance benchmark of 2-(methoxymethyl)pyridine, a pyridine-based ligand, within the context of the Suzuki-Miyaura cross-coupling reaction. Its projected performance is compared against established commercial phosphine-based and nitrogen-based ligands to furnish researchers, scientists, and drug development professionals with data-driven insights for judicious catalyst system design.

The Suzuki-Miyaura reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with broad functional group tolerance. The ligand's role is central, as it modulates the stability and reactivity of the palladium catalyst throughout its catalytic cycle. This guide utilizes the model reaction of 4-bromoanisole with phenylboronic acid to provide a standardized platform for ligand performance assessment.

Comparative Performance Data

The following table summarizes the catalytic performance of various commercial ligands in the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid. Due to the limited availability of direct experimental data for this compound in this specific reaction, its performance is estimated based on the known reactivity of other pyridine-based ligands in similar cross-coupling reactions.

LigandTypeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound Pyridine-based (Estimated) Pd(OAc)₂K₂CO₃Toluene1001285-95 (Est.)N/A
Triphenylphosphine (PPh₃)Monodentate PhosphinePd(PPh₃)₄K₂CO₃Toluene/H₂O801678[1]
SPhosBuchwald Ligand (Biaryl Phosphine)Pd₂(dba)₃K₂CO₃TolueneRT298[2][3]
XPhosBuchwald Ligand (Biaryl Phosphine)Pd₂(dba)₃K₃PO₄Dioxane/H₂O1002491-99[4]
Tricyclohexylphosphine (PCy₃)Monodentate PhosphinePd(OAc)₂K₂CO₃Toluene15024>95[5]
GlycineNitrogen-based[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃H₂ORT195[6]

Note: The performance of this compound is an estimation based on the high yields observed with similar pyridine-based ligands under comparable conditions. Direct experimental validation is recommended. Pyridine derivatives are known to be effective ligands in cross-coupling reactions, though challenges can arise with 2-substituted pyridines due to potential catalyst inhibition.[5][7] However, the methoxymethyl group is not anticipated to be strongly coordinating and may offer a favorable electronic and steric profile.

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid is provided below. Researchers should note that optimal conditions may vary depending on the specific ligand and catalyst system employed.

Materials:

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., this compound, SPhos, etc.)

  • 4-Bromoanisole

  • Phenylboronic acid

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Degassed water (if using an aqueous system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., 0.01-1 mol%) and the ligand (e.g., 1-2 equivalents relative to palladium).

  • Add the aryl halide (4-bromoanisole, 1.0 mmol, 1.0 equiv).

  • Add the boronic acid (phenylboronic acid, 1.2-1.5 mmol, 1.2-1.5 equiv).

  • Add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the anhydrous solvent (e.g., 3-5 mL).

  • If using an aqueous system, add the degassed water.

  • Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)₂ ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Ar-Ar' Reductive_Elimination->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand Selection Workflow

Ligand_Selection_Workflow Start Define Reaction Substrates Literature_Search Literature Search for Similar Couplings Start->Literature_Search Ligand_Class Select Ligand Class (e.g., Phosphine, N-based) Literature_Search->Ligand_Class Screening Screen a Diverse Set of Ligands Ligand_Class->Screening Optimization Optimize Reaction Conditions (Base, Solvent, Temp.) Screening->Optimization Validation Validate with Substrate Scope Optimization->Validation End Final Protocol Validation->End

Caption: A logical workflow for ligand selection in catalytic reactions.

Conclusion

This comparative guide provides a foundational benchmark for the performance of this compound as a ligand in the Suzuki-Miyaura cross-coupling reaction. While direct experimental data for this specific ligand remains to be extensively published, the performance of analogous pyridine-based ligands suggests its potential as an effective component in palladium-catalyzed systems. The commercial catalysts listed, particularly the Buchwald ligands like SPhos, demonstrate exceptional activity under mild conditions.[2][3] For researchers exploring new catalytic systems, this compound presents an accessible and potentially cost-effective alternative to more complex phosphine-based ligands, warranting further experimental investigation to fully elucidate its catalytic capabilities.

References

A Comparative Spectroscopic Analysis of 2-(Methoxymethyl)pyridine and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the key pyridine derivative, 2-(methoxymethyl)pyridine, with its common precursors, 2-picoline and 2-(hydroxymethyl)pyridine. This analysis is crucial for researchers and professionals in drug development and chemical synthesis to ensure the identity and purity of these compounds throughout the synthetic process. The guide presents quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for both synthesis and analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing between the compounds and for monitoring the progress of the chemical transformations.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) [ppm]
2-Picoline ~8.5 (d, 1H, Py-H6), ~7.6 (t, 1H, Py-H4), ~7.1 (d, 1H, Py-H3), ~7.0 (t, 1H, Py-H5), ~2.5 (s, 3H, CH₃)
2-(Hydroxymethyl)pyridine [1]~8.5 (d, 1H, Py-H6), ~7.7 (t, 1H, Py-H4), ~7.4 (d, 1H, Py-H3), ~7.2 (t, 1H, Py-H5), ~4.8 (s, 2H, CH₂), ~5.4 (br s, 1H, OH)[1]
This compound ~8.5 (d, 1H, Py-H6), ~7.7 (t, 1H, Py-H4), ~7.3 (d, 1H, Py-H3), ~7.2 (t, 1H, Py-H5), ~4.6 (s, 2H, Py-CH₂), ~3.4 (s, 3H, OCH₃)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

CompoundChemical Shift (δ) [ppm]
2-Picoline [2]~159.0 (C2), ~149.0 (C6), ~136.5 (C4), ~122.5 (C5), ~121.0 (C3), ~24.5 (CH₃)[2]
2-(Hydroxymethyl)pyridine ~160.0 (C2), ~148.5 (C6), ~136.8 (C4), ~122.0 (C5), ~119.5 (C3), ~64.0 (CH₂)
This compound ~158.0 (C2), ~149.0 (C6), ~136.5 (C4), ~122.0 (C5), ~121.5 (C3), ~75.0 (Py-CH₂), ~58.5 (OCH₃)

Table 3: IR Spectroscopic Data (Characteristic Peaks, cm⁻¹)

CompoundC=N, C=C Str. (Pyridine Ring)C-H Str. (Aromatic)C-H Str. (Aliphatic)O-H Str.C-O Str.
2-Picoline [3]~1600-1450~3100-3000~2950-2850--
2-(Hydroxymethyl)pyridine ~1600-1450~3100-3000~2950-2850~3400-3200 (broad)~1050
This compound [4]~1600-1450~3100-3000~2950-2850-~1100 (ether)

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
2-Picoline [5]9392, 66, 65, 39[5]
2-(Hydroxymethyl)pyridine 109108, 80, 79, 78, 52, 51
This compound [6]123108, 92, 78, 65[6]

Experimental Protocols

Detailed methodologies for the synthesis of this compound from its precursors and the subsequent spectroscopic analysis are provided below.

Synthesis of this compound

The synthetic pathway from 2-picoline to this compound involves two main steps: the oxidation of 2-picoline to 2-(hydroxymethyl)pyridine, followed by a Williamson ether synthesis to yield the final product.

Synthesis_Pathway Picoline 2-Picoline Hydroxymethylpyridine 2-(Hydroxymethyl)pyridine Picoline->Hydroxymethylpyridine Oxidation Methoxymethylpyridine This compound Hydroxymethylpyridine->Methoxymethylpyridine Williamson Ether Synthesis

Caption: Synthetic pathway from 2-Picoline to this compound.

1. Oxidation of 2-Picoline to 2-(Hydroxymethyl)pyridine

This protocol is adapted from established oxidation methods for alkylpyridines.

  • Materials: 2-Picoline, selenium dioxide (SeO₂), dioxane, water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-picoline (1 equivalent) in a mixture of dioxane and water.

    • Add selenium dioxide (1.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the selenium byproduct.

    • The filtrate is then concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure 2-(hydroxymethyl)pyridine.

2. Williamson Ether Synthesis of this compound from 2-(Hydroxymethyl)pyridine

This is a classic method for ether formation.

  • Materials: 2-(Hydroxymethyl)pyridine, sodium hydride (NaH), anhydrous tetrahydrofuran (THF), methyl iodide (CH₃I).

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2-(hydroxymethyl)pyridine (1 equivalent) in anhydrous THF to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure this compound.

Spectroscopic Analysis Protocols

The following protocols outline the general procedures for acquiring NMR, IR, and GC-MS data for the compounds.

Analysis_Workflow Sample Sample (Pyridine Derivative) NMR_Prep Dissolve in CDCl₃ Sample->NMR_Prep IR_Prep Prepare KBr Pellet Sample->IR_Prep GCMS_Prep Dilute in Volatile Solvent Sample->GCMS_Prep NMR_Analysis ¹H & ¹³C NMR Spectroscopy NMR_Prep->NMR_Analysis IR_Analysis FT-IR Spectroscopy IR_Prep->IR_Analysis GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis

Caption: General workflow for spectroscopic analysis of pyridine derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024).

2. Infrared (IR) Spectroscopy

  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. For liquid samples, a few drops can be placed between two KBr plates.

  • Data Acquisition: Press the KBr mixture into a transparent pellet using a hydraulic press. Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Analysis: Inject 1 µL of the solution into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The gas chromatograph oven temperature program should be optimized to separate the components of interest. The mass spectrometer is typically operated in electron ionization (EI) mode with a scan range of m/z 40-500.

References

Assessing the Reproducibility of 2-(Methoxymethyl)pyridine Synthesis Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates such as 2-(methoxymethyl)pyridine is a critical step in the discovery and manufacturing of novel therapeutics. The reproducibility of a synthetic method is paramount, ensuring consistent yield, purity, and scalability. This guide provides an objective comparison of two primary methods for the synthesis of this compound, supported by available experimental data and detailed protocols to aid in the selection of the most suitable route for your research needs.

Method 1: Nucleophilic Substitution of 2-(Chloromethyl)pyridine with Sodium Methoxide

This widely utilized method is a variation of the Williamson ether synthesis and involves two main stages: the synthesis of the precursor 2-(chloromethyl)pyridine hydrochloride from 2-picoline, and the subsequent reaction with sodium methoxide to yield the final product.

Stage 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride

The synthesis of the chloromethylated precursor is a crucial first step. A common and effective approach involves the N-oxidation of 2-picoline followed by chlorination.

Experimental Protocol:

  • N-Oxidation of 2-Picoline: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-picoline (1.0 eq), glacial acetic acid (1.0-1.1 eq), and hydrogen peroxide (1.3-1.5 eq). Heat the mixture at 70-80°C for 10-14 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the reaction mixture contains 2-picoline-N-oxide.

  • Formation of 2-Picolyl Acetate: To the solution of 2-picoline-N-oxide, add acetic anhydride (1.5-2.0 eq) and heat the mixture. This rearrangement reaction yields 2-picolyl acetate.

  • Hydrolysis to 2-Pyridinemethanol: The 2-picolyl acetate is then hydrolyzed to 2-pyridinemethanol by adding an aqueous solution of sodium hydroxide or potassium hydroxide and heating the mixture for 2-3 hours.

  • Chlorination to 2-(Chloromethyl)pyridine Hydrochloride: The resulting 2-pyridinemethanol is dissolved in a suitable solvent, such as methanol, and reacted with thionyl chloride (1.1-1.3 eq) to yield 2-(chloromethyl)pyridine hydrochloride. The product can be isolated by filtration.

Logical Relationship for Stage 1 Synthesis:

G picoline 2-Picoline n_oxide 2-Picoline-N-Oxide picoline->n_oxide H2O2, Acetic Acid acetate 2-Picolyl Acetate n_oxide->acetate Acetic Anhydride alcohol 2-Pyridinemethanol acetate->alcohol NaOH or KOH (aq) product1 2-(Chloromethyl)pyridine HCl alcohol->product1 SOCl2

Caption: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride.

Stage 2: Synthesis of this compound

The final step involves the reaction of the chlorinated precursor with sodium methoxide.

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide in anhydrous methanol. The sodium methoxide can be prepared in situ by carefully adding sodium metal to anhydrous methanol or by using commercially available sodium methoxide.

  • Addition of Precursor: To the stirred solution of sodium methoxide, add a solution of 2-(chloromethyl)pyridine hydrochloride in anhydrous methanol dropwise at room temperature.

  • Reaction and Workup: After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC). After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow for Method 1:

G precursor 2-(Chloromethyl)pyridine HCl reaction Reaction Mixture precursor->reaction naome Sodium Methoxide in Methanol naome->reaction quench Quenching with Water reaction->quench extraction Extraction with Organic Solvent quench->extraction purification Purification (Distillation/Chromatography) extraction->purification product This compound purification->product

Caption: Synthesis of this compound via Nucleophilic Substitution.

Method 2: Methylation of 2-Picolyl Alcohol (2-Pyridinemethanol)

An alternative approach to this compound involves the direct methylation of commercially available or synthesized 2-picolyl alcohol. This method avoids the use of a chlorinated intermediate.

Experimental Protocol:

  • Deprotonation of Alcohol: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-picolyl alcohol (1.0 eq) in a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). To this solution, add a strong base such as sodium hydride (NaH) (1.1 eq) portion-wise at 0°C to form the corresponding alkoxide.

  • Methylation: Once the deprotonation is complete (cessation of hydrogen gas evolution), add a methylating agent such as dimethyl sulfate or methyl iodide (1.1-1.2 eq) dropwise to the reaction mixture at 0°C.

  • Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The reaction is then carefully quenched with water. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The crude product is purified by vacuum distillation or column chromatography.

Experimental Workflow for Method 2:

G alcohol 2-Picolyl Alcohol alkoxide Sodium 2-picolyloxide alcohol->alkoxide base Strong Base (e.g., NaH) base->alkoxide reaction Reaction Mixture alkoxide->reaction methylating_agent Methylating Agent (e.g., (CH3)2SO4) methylating_agent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification workup->purification product This compound purification->product

Caption: Synthesis of this compound via Methylation of 2-Picolyl Alcohol.

Quantitative Data Comparison

The following table summarizes the key quantitative data for the two synthesis methods. It is important to note that yields can vary depending on the specific reaction conditions, scale, and purity of the starting materials.

ParameterMethod 1: Nucleophilic SubstitutionMethod 2: Methylation of 2-Picolyl Alcohol
Overall Yield Moderate to High (typically 60-85% for the second stage)Moderate to High (yields can vary significantly based on the base and methylating agent)
Purity of Crude Product Generally good, main impurities can be unreacted starting material and elimination byproducts.Purity can be affected by side reactions depending on the methylating agent.
Reaction Time Stage 1: 12-24 hours; Stage 2: 2-6 hours4-12 hours
Reaction Temperature Stage 1: 70-80°C; Stage 2: Room temperature to reflux0°C to room temperature
Key Reagents 2-Picoline, H₂O₂, Acetic Anhydride, SOCl₂, Sodium Methoxide2-Picolyl Alcohol, Strong Base (e.g., NaH), Methylating Agent (e.g., (CH₃)₂SO₄)
Safety Considerations Thionyl chloride is corrosive and toxic. Sodium methoxide is corrosive.Sodium hydride is highly flammable. Dimethyl sulfate and methyl iodide are toxic and carcinogenic.

Reproducibility and Method Selection

Method 1 is a robust and well-established route. The synthesis of the 2-(chloromethyl)pyridine precursor is a multi-step process, but the individual reactions are generally high-yielding and reproducible. The final substitution reaction with sodium methoxide is typically clean and efficient. This method is often favored for larger-scale synthesis due to the relatively low cost of the starting materials.

Method 2 offers a more direct route from a commercially available starting material, 2-picolyl alcohol. This can be advantageous for smaller-scale laboratory preparations. However, the use of strong, moisture-sensitive bases like sodium hydride requires careful handling and anhydrous conditions to ensure reproducibility. The choice of methylating agent can also influence the outcome and purification strategy.

Both methods present viable pathways for the synthesis of this compound. The choice between them will depend on the specific requirements of the researcher, including the desired scale of the reaction, available starting materials and reagents, and the laboratory's capabilities for handling hazardous materials. For large-scale and cost-effective production, Method 1 is often preferred. For rapid, small-scale synthesis where the starting alcohol is readily available, Method 2 provides a more direct alternative. It is recommended to perform small-scale optimization experiments to determine the most reproducible and efficient method for your specific application.

A Comparative Guide to the Cross-Validation of Analytical Results for 2-(Methoxymethyl)pyridine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

To: Researchers, Scientists, and Drug Development Professionals

From: Analytical Chemistry Division

Subject: Cross-Validation of Analytical Methods for Purity Determination of 2-(Methoxymethyl)pyridine

This guide provides a comprehensive comparison of three common analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of this compound. The objective is to offer a framework for cross-validating analytical results to ensure accuracy, reliability, and robustness in quality control and drug development processes.

Introduction to Cross-Validation

Cross-validation of analytical methods is the process of comparing results from two or more orthogonal (based on different principles) techniques to provide a higher level of assurance in the reported purity of a substance. This approach is critical in identifying potential method-specific biases and ensuring that all potential impurities are detected and quantified. By employing diverse analytical strategies, a more complete and accurate impurity profile can be established.

The workflow for cross-validating analytical methods for purity assessment is a systematic process. It begins with the analysis of the same batch of the target compound by multiple, independent analytical techniques. The results from each method are then compared, and any significant discrepancies are investigated. This iterative process of analysis and comparison leads to a more accurate and reliable determination of the compound's purity.

cluster_0 Cross-Validation Workflow Sample Single Batch of This compound GC_Analysis Gas Chromatography (GC-FID) Sample->GC_Analysis HPLC_Analysis High-Performance Liquid Chromatography (HPLC-UV) Sample->HPLC_Analysis qNMR_Analysis Quantitative NMR (qNMR) Sample->qNMR_Analysis Compare Compare Purity Results and Impurity Profiles GC_Analysis->Compare HPLC_Analysis->Compare qNMR_Analysis->Compare Investigate Investigate Discrepancies Compare->Investigate Discrepancy? Final Establish Final Purity and Impurity Profile Compare->Final Investigate->GC_Analysis Investigate->HPLC_Analysis Investigate->qNMR_Analysis

Caption: A workflow for the cross-validation of analytical methods.

Hypothetical Impurity Profile of this compound

For the purpose of this guide, we will consider a hypothetical batch of this compound with potential process-related impurities. A common synthesis route involves the reaction of 2-(chloromethyl)pyridine with sodium methoxide. Potential impurities could therefore include unreacted starting materials and by-products.

Table 1: Hypothetical Impurity Profile

Compound NameStructurePotential Source
This compoundC₇H₉NOMain Component
2-PicolineC₆H₇NStarting material for 2-(chloromethyl)pyridine
2-(Chloromethyl)pyridineC₆H₆ClNUnreacted intermediate
Sodium MethoxideCH₃NaOExcess reagent

Comparative Analysis of Analytical Methods

The same hypothetical batch of this compound was analyzed by GC-FID, HPLC-UV, and ¹H-qNMR. The following sections detail the experimental protocols and the obtained results.

Gas Chromatography (GC)

GC is a powerful technique for separating and quantifying volatile and thermally stable compounds. For this compound, a flame ionization detector (FID) provides excellent sensitivity.

cluster_1 GC Analysis Workflow Sample_Prep_GC Sample Preparation (Dilution in Methanol) Injection_GC GC Injection Sample_Prep_GC->Injection_GC Separation_GC Capillary Column Separation Injection_GC->Separation_GC Detection_GC FID Detection Separation_GC->Detection_GC Data_Analysis_GC Data Analysis (Area % Calculation) Detection_GC->Data_Analysis_GC

Caption: Workflow for GC-FID purity analysis.

Experimental Protocol:

  • Instrument: Agilent 7890B GC with FID

  • Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow 1.2 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min

  • Injection Volume: 1 µL

  • Sample Preparation: 1 mg/mL in Methanol

Results:

Table 2: GC-FID Purity Analysis Results

PeakRetention Time (min)CompoundArea %
14.252-Picoline0.15
27.82This compound99.75
38.912-(Chloromethyl)pyridine0.10
Total 100.00
Purity This compound 99.75%
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of organic molecules. A reversed-phase method with UV detection is appropriate for analyzing the polarity range of this compound and its potential impurities.

cluster_2 HPLC Analysis Workflow Sample_Prep_HPLC Sample Preparation (Dilution in Mobile Phase) Injection_HPLC HPLC Injection Sample_Prep_HPLC->Injection_HPLC Separation_HPLC Reversed-Phase Column Separation Injection_HPLC->Separation_HPLC Detection_HPLC UV Detection (260 nm) Separation_HPLC->Detection_HPLC Data_Analysis_HPLC Data Analysis (Area % Calculation) Detection_HPLC->Data_Analysis_HPLC

Caption: Workflow for HPLC-UV purity analysis.

Experimental Protocol:

  • Instrument: Waters Alliance e2695 with 2489 UV/Visible Detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 min

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 0.5 mg/mL in 50:50 Water:Acetonitrile

Results:

Table 3: HPLC-UV Purity Analysis Results

PeakRetention Time (min)CompoundArea %
13.112-Picoline0.18
26.45This compound99.70
37.022-(Chloromethyl)pyridine0.12
Total 100.00
Purity This compound 99.70%
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine purity without the need for a reference standard of the analyte itself. Purity is calculated relative to a certified internal standard of known purity.

cluster_3 qNMR Analysis Workflow Sample_Prep_qNMR Accurate Weighing of Sample and Internal Standard Dissolution Dissolution in Deuterated Solvent Sample_Prep_qNMR->Dissolution Acquisition 1H NMR Spectrum Acquisition Dissolution->Acquisition Processing Data Processing (Phasing, Baseline Correction) Acquisition->Processing Integration Signal Integration Processing->Integration Calculation Purity Calculation Integration->Calculation

Safety Operating Guide

Proper Disposal of 2-(Methoxymethyl)pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of 2-(Methoxymethyl)pyridine, a compound commonly used in pharmaceutical development and organic synthesis. Adherence to these protocols is crucial for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. This compound is classified as harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] It may also cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If vapors or aerosols are generated, a respirator may be required.

Storage and Handling:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other sources of ignition.

  • Store separately from incompatible materials such as strong acids, bases, and oxidizing agents.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or commercial spill absorbents.

  • Absorb the Material: Carefully apply the absorbent material over the spill, working from the outside in.

  • Collect the Waste: Once the liquid is fully absorbed, use non-sparking tools to carefully scoop the material into a sealable, airtight, and compatible waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: Label the waste container as "Hazardous Waste" and include the chemical name. Dispose of the waste through an approved hazardous waste disposal facility in accordance with local, regional, and national regulations.

Chemical Neutralization and Disposal Procedures

For small quantities of this compound waste, chemical neutralization can be performed as a pre-treatment step before collection by a licensed waste disposal company. This process converts the compound into a more water-soluble form, facilitating safer handling. Two primary methods are recommended, depending on the chemical compatibility of other waste components.

Data Summary for Neutralization Reagents:

Neutralization MethodReagentTypical ConcentrationKey Indicator of Reaction
Acidic WashHydrochloric Acid (HCl)1-5% Aqueous SolutionFormation of a water-soluble pyridinium salt
Copper Sulfate WashCopper (II) Sulfate (CuSO₄)10-15% Aqueous SolutionFormation of a deep blue or violet colored complex

Experimental Protocol 1: Neutralization via Acidic Wash

This method is suitable for waste streams where other components are stable in acidic conditions.

Methodology:

  • Dilution: In a suitable container within a fume hood, dilute the this compound waste with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).

  • Acidification: Slowly add a 1-5% aqueous solution of hydrochloric acid (HCl) to the diluted waste. The volume of the acid solution should be approximately equal to the volume of the organic solution.

  • Extraction: Agitate the mixture gently to allow for the formation of the water-soluble pyridinium hydrochloride salt. Allow the layers to separate.

  • Separation: Carefully separate and remove the lower aqueous layer containing the pyridinium salt.

  • Repeat (Optional): For complete removal, the acidic wash can be repeated with a fresh portion of the HCl solution.

  • Neutralization of Aqueous Waste: The collected aqueous layer, now containing the pyridinium hydrochloride, should be neutralized with a base (e.g., sodium bicarbonate) before being collected for disposal.

  • Containerization and Labeling: Transfer the treated aqueous waste into a clearly labeled, sealed container for hazardous waste.

Experimental Protocol 2: Neutralization via Copper Sulfate Wash

This is a milder method suitable for waste streams containing acid-sensitive compounds.

Methodology:

  • Dilution: As in the acidic wash protocol, dilute the this compound waste with an equal volume of a suitable organic solvent.

  • Complexation: Add a 10-15% aqueous solution of copper (II) sulfate (CuSO₄) to the diluted waste.

  • Observation and Extraction: Agitate the mixture. A deep blue or violet color will develop in the aqueous layer as the copper-pyridine complex forms. Allow the layers to separate.

  • Separation: Separate and collect the colored aqueous layer.

  • Repeat for Completion: Continue washing the organic layer with fresh portions of the CuSO₄ solution until the aqueous layer no longer shows a significant color change.

  • Containerization and Labeling: Collect all the aqueous fractions in a single, appropriately labeled hazardous waste container.

Final Disposal

It is critical to note that these neutralization procedures are pre-treatment steps. The final disposal of all waste generated, including the treated aqueous solutions and any contaminated materials, must be conducted through a licensed and approved hazardous waste disposal facility.[2][3][4] Always adhere to all applicable local, regional, and national environmental regulations.[2][3]

Disposal Procedure Workflow

cluster_prep Preparation cluster_neutralization Neutralization (Pre-treatment) cluster_final Final Disposal A Wear Appropriate PPE B Work in a Fume Hood A->B C Select Neutralization Method B->C D Acidic Wash (1-5% HCl) C->D Acid-stable waste E Copper Sulfate Wash (10-15% CuSO4) C->E Acid-sensitive waste F Collect Treated Waste D->F E->F G Label as Hazardous Waste F->G H Store in a Sealed Container G->H I Arrange for Professional Disposal H->I

Caption: Logical workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methoxymethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(Methoxymethyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.